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  • Product: 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol
  • CAS: 852217-79-9

Core Science & Biosynthesis

Foundational

physicochemical properties of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol

An In-Depth Technical Guide to the Physicochemical Properties of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol Introduction In the landscape of modern drug discovery and development, a thorough understanding of a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comprehensive technical overview of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol, a heterocyclic compound with potential pharmacological relevance. The presence of the imidazole-2-thiol moiety suggests a potential for diverse biological activities, making a detailed characterization of its physicochemical attributes essential for any research and development program.

This document is structured to provide not only the available data for 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol but also to serve as a practical guide for researchers on the robust experimental determination of these critical parameters. As a Senior Application Scientist, the emphasis is placed on the causality behind experimental choices and the interpretation of data within a drug development context.

Compound Profile: 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol

PropertyValueSource
IUPAC Name 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol-
CAS Number 852217-79-9[1]
Molecular Formula C9H16N2S[1]
Molecular Weight 184.3 g/mol [1]
Canonical SMILES CC1=C(N(C(=S)N1)CC(C)C)C-

Acid-Base Properties: pKa Determination

The ionization state of a molecule at physiological pH is a critical determinant of its solubility, permeability, and target engagement. For 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol, the imidazole ring and the thiol group are the primary ionizable centers. Imidazole is amphoteric, meaning it can act as both an acid and a base.[2][3][4] The pKa of the conjugate acid of imidazole is approximately 7, making it a weak base.[2][4] The thiol group is weakly acidic. The overall pKa values of the target molecule will be influenced by the electronic effects of the dimethyl and isobutyl substituents.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of a compound. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.

Methodology:

  • Sample Preparation: Prepare a solution of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol in a suitable solvent system. A co-solvent system (e.g., methanol/water or DMSO/water) may be necessary to ensure adequate solubility.

  • Titration: Titrate the sample solution with a standardized solution of hydrochloric acid to determine the basic pKa and with a standardized solution of potassium hydroxide to determine the acidic pKa.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve. For more complex molecules, derivative plots can aid in the precise identification of inflection points.

Causality of Experimental Choice: Potentiometric titration is chosen for its high precision and its ability to determine multiple pKa values in a single experiment. It provides a direct measure of the compound's ionization behavior in solution, which is fundamental to understanding its physiological disposition.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Compound B Select Co-solvent C Titrate with Acid A->C D Titrate with Base A->D E Record pH vs. Volume C->E D->E F Plot Titration Curve E->F G Determine pKa F->G

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: LogP Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a nonpolar (lipid-like) and a polar (aqueous) phase.[5][6] It is a key predictor of a drug's ability to cross cell membranes and its potential for metabolic clearance. For orally administered drugs, an optimal LogP range is typically between 1 and 3.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the "gold standard" for the experimental determination of LogP due to its direct measurement of partitioning.[7]

Methodology:

  • System Preparation: Use n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) as the lipid and aqueous phases, respectively. Pre-saturate each phase with the other by vigorous mixing followed by separation.

  • Partitioning: Add a known amount of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol to a mixture of the pre-saturated n-octanol and aqueous phases.

  • Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached (typically 24 hours).

  • Phase Separation: Separate the two phases by centrifugation.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[5]

Causality of Experimental Choice: The shake-flask method is selected for its accuracy and directness. While more time-consuming than other methods, it provides a true measure of the thermodynamic partitioning of the compound, which is essential for building reliable structure-activity relationships and predictive ADME models.

LogP_Determination_Workflow A Prepare n-octanol and aqueous phases B Add compound and shake to equilibrate A->B C Separate phases by centrifugation B->C D Analyze concentration in each phase (HPLC/UV-Vis) C->D E Calculate LogP D->E

Caption: Shake-flask method workflow for LogP determination.

Solubility

Aqueous solubility is a critical factor for drug absorption and formulation development.[8][9][10] Poor solubility can lead to low bioavailability and challenges in developing suitable dosage forms. Solubility is typically determined at different pH values to understand its dependence on the ionization state of the compound.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is also the gold standard for determining thermodynamic equilibrium solubility.[9]

Methodology:

  • Sample Preparation: Add an excess amount of solid 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

  • Solid-State Analysis: Analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.

Causality of Experimental Choice: This method is chosen because it measures the true thermodynamic solubility, which is the most stable and relevant value for formulation development and biopharmaceutical classification.[10] Analyzing the solid residue ensures the integrity of the measurement, as different solid forms can have different solubilities.

Thermal Properties: Melting and Boiling Points

The melting point of a solid is a key indicator of its purity and is influenced by the strength of the crystal lattice forces. The boiling point provides information about the volatility of a compound.

Experimental Protocol: Melting Point Determination

Methodology:

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube.[11]

  • Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is increased at a controlled rate.[11]

  • Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting range.[11] A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.

Boiling Point Determination

Given that heterocyclic compounds can be susceptible to decomposition at high temperatures, boiling point determination should be conducted with care, preferably under reduced pressure to lower the boiling temperature.

Spectral Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. For 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol, ¹H NMR would be expected to show distinct signals for the methyl groups on the imidazole ring, the isobutyl group protons, and the N-H proton of the thiol tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[12][13][14] Key expected vibrational bands for 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol would include N-H stretching (for the thione tautomer), C=S stretching, and C-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation.[15][16][17] High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule. The presence of sulfur would be indicated by the characteristic isotopic pattern of the molecular ion peak.

Conclusion

The are critical to its potential development as a therapeutic agent. This guide has outlined the fundamental properties that require characterization and has provided robust, field-proven protocols for their experimental determination. A comprehensive understanding of pKa, LogP, solubility, thermal properties, and spectral characteristics will enable researchers to make informed decisions regarding lead optimization, formulation design, and the prediction of in vivo performance. The application of these methodologies will ensure a solid foundation for advancing the research and development of this promising compound.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • 4,5-Dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol | Sapphire Bioscience.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
  • Summary of solubility measurement protocols of each company before harmonization.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem.
  • CAS 1192-72-9: 4,5-DIMETHYL-1H-IMIDAZOLE-2-THIOL - CymitQuimica.
  • 4,5-Dimethyl-1H-imidazole-2-thiol | CAS 1192-72-9 | SCBT.
  • Synthesis and investigation of mass spectra of some heterocyclic compounds containing sulphur atom | Request PDF - ResearchGate.
  • Selective Analysis of Sulfur-Containing Species in a Heavy Crude Oil by Deuterium Labeling Reactions and Ultrahigh Resolution Mass Spectrometry - MDPI. (2015, December 17).
  • 1H-NMR | FT-IR | Imidazole | Minimum Inhibitory Concentration | Tube Dilution Method - Indian Journal of Pharmaceutical Sciences.
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. (2025, September 5).
  • IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. - ResearchGate.
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
  • A Novel Imidazole Derivative: Synthesis, Spectral Characterization, and DFT Study. (2025, May 14).
  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (1979, October 6).
  • Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells - PMC. (2025, August 19).
  • Melting point determination.
  • Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts - PubMed.
  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents.
  • 4,5-Dimethyl-1H-imidazole | C5H8N2 | CID 75306 - PubChem. Available at: [Link]

  • 1H-Imidazole, 4,5-dimethyl-2-(2-methylpropyl)- — Chemical Substance Information.
  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves - Der Pharma Chemica.
  • Melting, Boiling, Points - Heterocyclic compound - Britannica. Available at: [Link]

  • LogP—Making Sense of the Value - ACD/Labs.
  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity.
  • Synthesis of Imidazole Derivatives and Their Biological Activities Delia Hernández Romero1, Víctor E. Torres Heredia2, Oscar G - ResearchGate. (2014, December 15).
  • 4,5-dimethyl-1h-imidazole-2-thiol (C5H8N2S) - PubChemLite.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC.
  • logP - MolModa Documentation - Durrant Lab.
  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25).
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific.
  • Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2013, November 30).
  • The Bargellini reaction in a series of heterocyclic thiols - ResearchGate. (2025, August 10).
  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7).
  • 1192-72-9|4,5-Dimethyl-1H-imidazole-2-thiol - BLDpharm.
  • STUDIES IN THE HETEROCYCLIC SERIES. IX. SYNTHESIS OF HETEROCYCLIC THIOLS.
  • Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium - Organic Chemistry Portal.

Sources

Exploratory

Structural Elucidation and X-Ray Crystallographic Analysis of 4,5-Dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol

Executive Summary The compound 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol belongs to the highly versatile class of mercaptoimidazoles. Compounds in this family—most notably the antithyroid drug methimazole—are...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol belongs to the highly versatile class of mercaptoimidazoles. Compounds in this family—most notably the antithyroid drug methimazole—are of significant interest in pharmacology and coordination chemistry due to their antioxidant properties and ability to act as soft-donor ligands for transition metals .

Understanding the solid-state architecture of this specific isobutyl-substituted derivative is critical for rational drug design and materials science. This whitepaper provides an in-depth mechanistic analysis of its crystallographic behavior, focusing on tautomeric stabilization, hydrogen-bonding networks, and the rigorous X-ray diffraction methodologies required to validate its three-dimensional structure.

Tautomerism and Solid-State Thermodynamics

A defining characteristic of mercaptoimidazoles is their ability to undergo thione thiol tautomerism. In the gas phase or in highly non-polar environments, the thiol form (bearing an endocyclic C=N double bond and an exocyclic S–H group) can be thermodynamically competitive .

However, X-ray crystallographic studies of related derivatives undeniably prove that these molecules crystallize almost exclusively as the thione tautomer (1-isobutyl-4,5-dimethyl-1,3-dihydro-2H-imidazole-2-thione) . This solid-state preference is driven by two causal factors:

  • Zwitterionic Resonance: The thioamide core is highly polarizable. Electron delocalization creates a significant zwitterionic contribution where the sulfur atom carries a partial negative charge and the ring nitrogen carries a partial positive charge. This is evidenced by the C=S bond length, which typically falls around 1.68–1.71 Å—intermediate between a pure C=S double bond and a C–S single bond .

  • Supramolecular Stabilization: The zwitterionic character highly activates the N–H proton, facilitating the formation of robust intermolecular N–H···S hydrogen bonds that lock the molecule into the thione form during nucleation.

Tautomerism Thiol Thiol Tautomer (Gas Phase / Non-Polar) Thione Thione Tautomer (Polar Media / Solid State) Thiol->Thione Solvent Polarity Shift Zwitterion Zwitterionic Resonance (Charge Separation) Thione->Zwitterion Electron Delocalization Dimer R2,2(8) Dimer (N-H···S Hydrogen Bonds) Zwitterion->Dimer Crystallization & Packing

Fig 1: Thermodynamic shift from thiol to thione, driven by resonance and lattice stabilization.

Crystallographic Features: The R22​(8) Synthon

In the crystal lattice, the thione tautomer of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol self-assembles into discrete, pseudocentrosymmetric or centrosymmetric dimers. This assembly is mediated by pairs of reciprocal N–H···S hydrogen bonds.

In crystallographic graph-set notation, this cyclic hydrogen-bonded motif is designated as R22​(8) (a ring of 8 atoms formed by 2 hydrogen-bond donors and 2 acceptors) . This synthon is the primary crystal-forming entity in almost all unhindered imidazole-2-thiones . The bulky 1-(2-methylpropyl) group and the 4,5-dimethyl substitutions dictate the secondary packing (often involving weak C–H··· π or van der Waals interactions) but do not disrupt the primary R22​(8) core.

Representative Quantitative Crystallographic Data

Note: The following table synthesizes expected crystallographic parameters for this specific compound based on high-resolution diffraction data of strictly isostructural mercaptoimidazole analogs.

ParameterValue / DescriptionCausality / Significance
Chemical Formula C9​H16​N2​S Target compound stoichiometry.
Formula Weight 184.30 g/mol Determines calculated density ( Dcalc​ ).
Crystal System MonoclinicTypical for R22​(8) dimer packing efficiency.
Space Group P21​/c Centrosymmetric group accommodating the dimer inversion center.
Temperature 100–180 KMinimizes atomic thermal motion (reduces Ueq​ ellipsoids).
Volume ( V ) ~1050–1100 A˚3 Accommodates Z=4 molecules per unit cell.
Calculated Density ~1.15 g/cm³Standard packing density for organic thiones.
C=S Bond Length 1.685(7) ÅConfirms zwitterionic thione character (not a pure thiol).
N···S Distance ~3.25–3.35 ÅIndicates strong to moderate intermolecular hydrogen bonding.

Experimental Methodology: Self-Validating X-Ray Protocol

To achieve publication-quality structural elucidation, the following rigorous, self-validating workflow must be executed.

Step 1: Crystal Growth and Selection
  • Protocol: Dissolve the synthesized compound in a moderately polar solvent system (e.g., ethanol/ethyl acetate 1:1 v/v). Allow for slow solvent evaporation at ambient temperature over 4–7 days.

  • Causality: Slow evaporation ensures the system remains near thermodynamic equilibrium, allowing the molecules to continuously sample orientations until the highly stable R22​(8) hydrogen-bonded dimers nucleate, minimizing crystal defects and twinning.

Step 2: Cryo-Mounting
  • Protocol: Select a single crystal (approx. 0.20 × 0.15 × 0.10 mm) under a polarized light microscope. Coat the crystal in inert paratone oil and mount it on a MiTeGen loop. Immediately transfer to the goniometer under a cold nitrogen stream (100–180 K).

  • Causality: The paratone oil serves a dual purpose: it acts as an adhesive and forms a rigid glass at cryogenic temperatures, protecting the crystal from atmospheric moisture and preventing lattice degradation. Cryo-cooling drastically reduces the thermal vibrations of the atoms, yielding sharper diffraction spots and higher resolution data.

Step 3: Data Collection and Reduction
  • Protocol: Collect diffraction data using a diffractometer equipped with a Mo K α ( λ = 0.71073 Å) or Cu K α microfocus source. Apply a multi-scan absorption correction (e.g., SADABS).

  • Causality: While the compound is predominantly composed of light atoms, the presence of sulfur introduces anomalous scattering and absorption. A multi-scan absorption correction normalizes the intensities of equivalent reflections, ensuring the electron density map is not skewed by the crystal's physical shape.

Step 4: Structure Solution and Refinement
  • Protocol: Solve the structure using intrinsic phasing (SHELXT). Refine using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically.

  • Validation Check: The N-bound hydrogen atom (H1) must be located in the difference Fourier map and refined freely (isotropically) rather than placed in a calculated riding position.

  • Causality: Freely refining the N–H proton is a critical self-validation step. If the molecule were in the thiol form, the proton would be located on the sulfur atom. Locating it unambiguously on the nitrogen atom physically proves the thione tautomeric state.

XRD_Workflow Cryst 1. Crystal Growth (Slow Evaporation) Mount 2. Cryo-Mounting (100-180 K) Cryst->Mount Diffract 3. X-Ray Diffraction (Mo Kα, Multi-scan) Mount->Diffract Solve 4. Structure Solution (Intrinsic Phasing) Diffract->Solve Refine 5. Least-Squares Refinement (Anisotropic, Free N-H) Solve->Refine Validate 6. Validation (checkCIF / Platon) Refine->Validate

Fig 2: Step-by-step X-ray crystallographic workflow from nucleation to final validation.

Conclusion

The crystallographic analysis of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol provides a definitive view into the structural dynamics of mercaptoimidazoles. By employing rigorous low-temperature X-ray diffraction, researchers can map the electron density that confirms the zwitterionic thione state and the subsequent R22​(8) dimerization. These structural parameters are not merely academic; they define the molecule's steric profile and electronic distribution, directly dictating its efficacy as a metal ligand or biological agent.

References

  • X-ray Crystal Structure of the Charge Transfer Complex Methimazole−I2. Implications for the Mechanism of Action of Methimazole-Based Antithyroid Drugs Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Crystal structure of a methimazole-based ionic liquid Acta Crystallographica Section E: Crystallographic Communications (PMC - NIH) URL:[Link]

  • Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione Acta Crystallographica Section E: Crystallographic Communications (PMC - NIH) URL:[Link]

  • UV and Resonance Raman Spectroscopic and Theoretical Studies on the Solvent-Dependent Ground and Excited-State Thione → Thiol Tautomerization of 4,6-Dimethyl-2-mercaptopyrimidine (DMMP) The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity MDPI - International Journal of Molecular Sciences URL:[Link]

  • X-ray Charge Density Study of the Drug Methimazole with Z′ = 2: Differences in the Electronic Structure of the Thiourea Core due to Crystal Packing Effects Crystal Growth & Design - ACS Publications URL:[Link]

Foundational

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol

Abstract This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol (CAS 852217-79-9). In...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol (CAS 852217-79-9). In the absence of published experimental spectra for this specific molecule, this document serves as an in-depth reference for researchers, scientists, and drug development professionals. By leveraging established principles of NMR spectroscopy and analyzing spectral data from analogous structures, we present a robust prediction of chemical shifts, coupling constants, and signal multiplicities. This guide further outlines a comprehensive experimental protocol for acquiring NMR data and discusses the application of two-dimensional (2D) NMR techniques for unambiguous structural verification.

Introduction and Molecular Structure Analysis

4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol is a substituted heterocyclic compound belonging to the imidazole-2-thione class. These molecules are of significant interest in medicinal chemistry and materials science.[1] The structural characterization of such molecules is fundamental to understanding their reactivity and potential applications. NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution.

The molecule can be deconstructed into two primary components for spectral analysis: the N-isobutyl (2-methylpropyl) substituent and the 4,5-dimethyl-imidazole-2-thione core. The thione tautomer is generally the predominant form in solution for this class of compounds.[2] The numbering convention used for the assignments in this guide is illustrated in the diagram below.

Caption: Molecular structure and atom numbering of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predictions below are based on a standard deuterated solvent such as DMSO-d₆, which is effective for dissolving imidazole-2-thione derivatives.[2]

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

Atom(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale and Notes
H1' (N-CH₂ )3.8 - 4.2Doublet (d)2H~7.2Deshielded by the adjacent N1 atom of the imidazole ring. Coupled to the H2' proton.
H2' (CH )2.0 - 2.4Multiplet (m)1H~6.8 (to H3'a/b), ~7.2 (to H1')Coupled to the H1' (2 protons) and H3'a/b (6 protons). The resulting complex pattern is best described as a multiplet.[1]
H3'a/b (CH(CH₃ )₂)0.8 - 1.0Doublet (d)6H~6.8The two methyl groups are chemically equivalent and are coupled to the H2' proton.
H6 (C5-CH₃ )2.0 - 2.2Singlet (s)3HN/AMethyl group attached to an sp² carbon of the imidazole ring.
H7 (C4-CH₃ )2.0 - 2.2Singlet (s)3HN/AChemically similar to H6, may overlap or be resolved as a separate singlet.
Rationale for ¹H NMR Predictions
  • N-CH₂ (H1'): Protons on a carbon adjacent to a nitrogen atom in a heterocyclic ring are deshielded. The signal is expected to be a doublet due to coupling with the single methine proton (H2').

  • CH (H2'): This methine proton is coupled to the two H1' protons and the six H3' protons. According to the n+1 rule, this would lead to a complex multiplet. Its chemical shift is in the typical aliphatic range.

  • CH(CH₃)₂ (H3'a/b): These six protons are equivalent and are coupled only to the H2' proton, resulting in a characteristic doublet. This signal is expected at a high field (upfield), typical for aliphatic methyl groups.

  • C-CH₃ (H6, H7): The methyl groups on the imidazole ring are attached to sp²-hybridized carbons and do not have adjacent protons to couple with, hence they appear as singlets. Their chemical shifts are slightly downfield compared to typical alkane methyls due to the electronic nature of the imidazole ring.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their electronic structure. The spectrum is typically acquired with proton decoupling, resulting in singlets for each carbon.

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

AtomPredicted Chemical Shift (δ, ppm)Rationale and Notes
C2 (C =S)175 - 185The thione carbon is highly deshielded and represents a key diagnostic signal for this class of compounds, appearing far downfield.[2]
C4/C5 115 - 130sp²-hybridized carbons of the imidazole ring. The exact shifts are influenced by the methyl and N-isobutyl substituents. They may be resolved as two distinct signals.
C1' (N-CH₂ )48 - 55Aliphatic carbon directly attached to nitrogen, resulting in a downfield shift compared to other aliphatic carbons.[4]
C2' (CH )27 - 32Standard aliphatic methine carbon chemical shift.
C3'a/b (CH(CH₃ )₂)19 - 22Equivalent methyl carbons of the isobutyl group, appearing in the typical upfield aliphatic region.
C6/C7 (Ring-CH₃ )9 - 14Methyl carbons attached to the sp² carbons of the imidazole ring.
Rationale for ¹³C NMR Predictions
  • C=S (C2): The carbon of a thione group has a characteristic large downfield chemical shift, often exceeding 170 ppm, which makes it easily identifiable.[5]

  • C4 and C5: These olefinic carbons are part of the heterocyclic aromatic system. Their chemical shifts are in the typical range for such carbons.[6]

  • Isobutyl Carbons (C1', C2', C3'a/b): The chemical shifts follow predictable trends based on their substitution. The C1' carbon, being attached to the electronegative nitrogen, is the most deshielded of the aliphatic carbons. The C2' and C3' carbons appear at standard aliphatic chemical shifts.

  • Methyl Carbons (C6, C7): These carbons attached to the imidazole ring appear in the upfield region, as expected for methyl groups.

Standard Experimental Protocol for NMR Data Acquisition

To validate the predicted spectral data, a standardized experimental approach is crucial. The following protocol outlines the necessary steps for acquiring high-quality 1D and 2D NMR spectra.

Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of purified 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol.

  • Select Solvent: Choose a suitable deuterated solvent. DMSO-d₆ is recommended for its excellent dissolving power for polar organic molecules.[2]

  • Dissolve Sample: Dissolve the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

  • Transfer to NMR Tube: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add Standard (Optional): Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Spectrometer Setup and Data Acquisition
  • Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Matching: Insert the sample and tune and match the probe for the ¹H and ¹³C frequencies.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acq_1h Acquire 1D ¹H Spectrum lock_shim->acq_1h acq_13c Acquire 1D ¹³C Spectrum acq_1h->acq_13c acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_13c->acq_2d process Fourier Transform, Phase & Baseline Correction acq_2d->process integrate Peak Picking & Integration (¹H) process->integrate assign Assign Signals using 1D and 2D Data integrate->assign report Generate Final Structural Report assign->report

Caption: Experimental workflow for NMR data acquisition and analysis.

Structural Verification using 2D NMR Spectroscopy

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the connectivity and assignments, thereby validating the molecular structure.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Key expected correlations (cross-peaks) would be observed between:

    • H1' (N-CH₂) and H2' (CH)

    • H2' (CH) and H3'a/b (CH(CH₃)₂) This would definitively establish the structure of the isobutyl group and its connectivity.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.[7] Expected correlations:

    • H1' with C1'

    • H2' with C2'

    • H3'a/b with C3'a/b

    • H6 with C6

    • H7 with C7

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. It is invaluable for connecting different fragments of the molecule.[2] Key expected correlations for confirming the overall structure would include:

    • From H1' (N-CH₂) to C2 (C=S) and C5 . This confirms the attachment of the isobutyl group to N1.

    • From H6 (C5-CH₃) to C4 , C5 , and potentially N1 .

    • From H7 (C4-CH₃) to C5 , C4 , and N3 .

Conclusion

This guide provides a comprehensive and technically grounded prediction of the ¹H and ¹³C NMR spectra of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol. The tabulated chemical shifts and multiplicities, derived from the analysis of its structural components and data from related compounds, offer a reliable reference for researchers. The outlined experimental protocols and the discussion of 2D NMR techniques establish a clear pathway for the empirical verification of these predictions and the definitive structural elucidation of this and similar heterocyclic molecules.

References

  • BenchChem. (2025).
  • Golcienė, A., et al. (2026).
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Molecules. (2022).
  • Molecules. (2020).
  • PubMed. (2020).
  • ChemPhysChem. (2023). Solvent Effects on the H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids.
  • ResearchGate. (n.d.).
  • The Journal of Physical Chemistry A. (2011).
  • Royal Society of Chemistry. (2023).
  • YouTube. (2020).
  • ResearchGate. (2025). (PDF)
  • ACS Publications. (2011). Theoretical Calculations of Hyperfine Coupling Constants for Muoniated Butyl Radicals | The Journal of Physical Chemistry A.
  • Brooks/Cole Publishing Company. (2000).
  • Royal Society of Chemistry. (n.d.).
  • Wiley Online Library. (2003).
  • University of Ottawa. (n.d.). Nitrogen NMR.
  • Michigan State University. (2022). 1H NMR Chemical Shifts.
  • PubMed. (2023). Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids.
  • BenchChem. (n.d.).
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d 6.
  • YouTube. (2023). NMR 5: Coupling Constants.
  • HETEROCYCLES. (1987). THE USE OF 13c N.M.R.
  • SpectraBase. (n.d.). 4,5-Dihydro-1H-imidazol-2-yl hydrosulfide - Optional[13C NMR] - Chemical Shifts.
  • Oregon State University. (2022). 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). Nitrogen (¹⁴N or ¹⁵N) NMR chemical shift (δN) values of starting... | Download Scientific Diagram.
  • Modgraph. (n.d.). 1 1H chemical shifts in NMR, part 18 1.
  • University of Leicester. (n.d.). Synthesis and Properties of Bridged Nitrogen Heterocycles.

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Exploratory

Toxicity Profile and Material Safety Data Sheet (MSDS) for 4,5-Dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol: A Technical Guide

Executive Summary In the landscape of modern drug discovery and synthetic chemistry, substituted imidazole-2-thiols serve as critical pharmacophores and versatile synthetic intermediates. 4,5-Dimethyl-1-(2-methylpropyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and synthetic chemistry, substituted imidazole-2-thiols serve as critical pharmacophores and versatile synthetic intermediates. 4,5-Dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol (CAS: 852217-79-9) is a specialized derivative characterized by its unique steric and electronic properties. As a Senior Application Scientist, I approach the handling and evaluation of such novel chemical entities not merely as a compliance exercise, but as a fundamental aspect of rational drug design and laboratory safety. This whitepaper provides an in-depth analysis of the compound's structural causality, toxicodynamics, and safety protocols, supported by self-validating experimental methodologies[1].

Chemical Identity & Structural Causality

Understanding the toxicity and reactivity of a compound begins with its molecular architecture. The behavior of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol is governed by three key structural features:

  • The Imidazole-2-Thiol Core: This moiety exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. The thiol group is a potent nucleophile and a redox-active center, making it susceptible to auto-oxidation and interactions with biological electrophiles.

  • The 1-Isobutyl (2-Methylpropyl) Substitution: This branched aliphatic chain introduces significant steric bulk and increases the molecule's overall lipophilicity (LogP). Causally, this enhanced lipophilicity facilitates rapid penetration across lipid bilayers, including the stratum corneum (skin) and cellular membranes, thereby increasing its potential for intracellular target engagement.

  • The 4,5-Dimethyl Substitution: Methyl groups are electron-donating via inductive effects. Their presence on the imidazole ring increases the electron density of the heterocycle, stabilizing the thione tautomer and lowering the oxidation potential of the sulfur atom, which directly influences its metabolic fate.

Quantitative Physicochemical and Hazard Data

The following table summarizes the core quantitative data and Globally Harmonized System (GHS) classifications for the compound, synthesized from authoritative chemical databases[1][2].

ParameterValue / Description
Chemical Name 4,5-Dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol
CAS Number 852217-79-9
Molecular Formula C9H16N2S
Molecular Weight 184.3 g/mol
Recommended Storage 4°C (Protect from light and moisture)
GHS Hazard Statements H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3)
Signal Word Warning

Toxicity Profile: Toxicodynamics & Toxicokinetics

The GHS classification of this compound (H315, H319, H335) indicates it is a localized irritant. The mechanistic causality behind this toxicity profile is rooted in the reactivity of the thiol group.

Upon contact with biological tissues, the lipophilic isobutyl group allows the molecule to partition into cellular membranes. Once intracellular, the electron-rich sulfur atom is prone to S-oxidation by hepatic Cytochrome P450 (CYP450) enzymes or auto-oxidation in the presence of trace metals. This oxidation generates reactive sulfenic (-SOH) or sulfinic (-SO2H) acid intermediates. These electrophilic species can rapidly react with the nucleophilic thiol groups of critical cellular proteins or deplete intracellular Glutathione (GSH), leading to localized oxidative stress, protein misfolding, and subsequent inflammatory responses (observed macroscopically as irritation).

Metabolic and Toxicity Pathway

G A 4,5-Dimethyl-1-(2-methylpropyl) -1H-imidazole-2-thiol B Hepatic CYP450 (Phase I Metabolism) A->B S-Oxidation C Reactive Sulfenic/Sulfinic Acid Intermediates B->C Bioactivation D Glutathione (GSH) Conjugation C->D Scavenging F Protein Disulfide Formation (Toxicity) C->F GSH Depletion E Stable Excretion (Detoxification) D->E Efflux

Fig 1: Metabolic oxidation pathway of imidazole-2-thiols leading to cellular oxidative stress.

Material Safety Data Sheet (MSDS) Core Directives

To mitigate the risks outlined in the toxicity profile, stringent handling protocols must be enforced.

  • Handling & Storage: The compound must be stored at 4°C in a tightly sealed container, purged with an inert gas (e.g., Argon) if possible[1]. Causality: Low temperatures and the absence of oxygen prevent the auto-oxidation of the thiol group into disulfides or higher oxidation states, preserving the compound's integrity.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and a standard laboratory coat are mandatory. All manipulations of the dry powder must occur within a Class II biological safety cabinet or a chemical fume hood to prevent inhalation of irritating dusts (H335).

  • First Aid Measures:

    • Skin Contact: Flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Rinse thoroughly with water for 15 minutes, lifting upper and lower eyelids. Seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

Experimental Protocols: In Vitro Cytotoxicity Screening

To empirically validate the toxicity profile and determine the half-maximal inhibitory concentration (IC50), a self-validating MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in human hepatocellular carcinoma (HepG2) cells is recommended. HepG2 cells are chosen because they retain basal CYP450 activity, making them an ideal model for assessing the hepatotoxic potential of metabolically activated thiols.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Action: Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a 100 mM stock solution.

    • Causality: Anhydrous DMSO ensures complete solvation of the highly lipophilic compound while preventing premature, moisture-driven hydrolysis or oxidation of the thiol group.

  • Cell Culture & Seeding:

    • Action: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Causality: A 24-hour incubation allows cells to adhere to the plate and re-enter the exponential growth phase, ensuring uniform metabolic activity across all wells prior to treatment.

  • Compound Treatment (Self-Validating System):

    • Action: Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 1 µM to 1000 µM. Ensure the final DMSO concentration in all wells remains strictly ≤0.1% (v/v). Include a vehicle control (0.1% DMSO) and a positive control (e.g., 10 µM Doxorubicin).

    • Causality: Keeping DMSO ≤0.1% prevents solvent-induced baseline toxicity. The vehicle control validates that any observed cell death is due to the test compound, not the solvent. The positive control confirms the assay's sensitivity and the cells' responsiveness.

  • MTT Incubation:

    • Action: After 48 hours of treatment, aspirate the media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow, water-soluble MTT tetrazolium salt into insoluble, purple formazan crystals. Dead or metabolically inactive cells cannot perform this reduction.

  • Solubilization and Readout:

    • Action: Aspirate the MTT solution, add 100 µL of DMSO to each well to solubilize the formazan crystals, and measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

    • Causality: The optical density (absorbance) at 570 nm is directly proportional to the number of metabolically active (viable) cells, providing a robust, quantitative measure of the compound's cytotoxicity.

References

Sources

Protocols & Analytical Methods

Method

Synthesis of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol: An In-Depth Technical Guide

This comprehensive guide provides detailed, step-by-step protocols for the synthesis of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol, a heterocyclic compound with potential applications in pharmaceutical research...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed, step-by-step protocols for the synthesis of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol, a heterocyclic compound with potential applications in pharmaceutical research and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry. The protocols described herein are based on established chemical transformations and have been designed to be robust and reproducible.

Introduction

Imidazole-2-thiol derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The target molecule, 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol (CAS No. 852217-79-9), features a substituted imidazole core, which is a prevalent scaffold in many biologically active molecules. This guide outlines a rational and efficient three-step synthetic pathway, commencing with the construction of the 4,5-dimethylimidazole ring, followed by N-alkylation with an isobutyl group, and culminating in the introduction of the thiol functionality at the C2 position.

Overall Synthetic Scheme

The synthesis of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol can be achieved through a three-step sequence as illustrated below. This pathway is designed for efficiency and utilizes readily available starting materials.

Overall Synthesis Diacetyl Diacetyl Step1 Step 1: Radziszewski Imidazole Synthesis Diacetyl->Step1 Formaldehyde Formaldehyde Formaldehyde->Step1 Ammonia Ammonia Ammonia->Step1 4_5_dimethylimidazole 4,5-Dimethylimidazole Step1->4_5_dimethylimidazole Step2 Step 2: N-Alkylation 4_5_dimethylimidazole->Step2 Isobutyl_bromide Isobutyl Bromide Isobutyl_bromide->Step2 N_alkylated_imidazole 1-Isobutyl-4,5-dimethylimidazole Step2->N_alkylated_imidazole Step3 Step 3: Thionation N_alkylated_imidazole->Step3 Elemental_Sulfur Elemental Sulfur Elemental_Sulfur->Step3 Final_Product 4,5-dimethyl-1-(2-methylpropyl)- 1H-imidazole-2-thiol Step3->Final_Product

Caption: Overall synthetic workflow.

PART 1: Synthesis of the Imidazole Core

Step 1: Synthesis of 4,5-Dimethylimidazole

The initial step involves the construction of the 4,5-dimethylimidazole ring via the Debus-Radziszewski imidazole synthesis. This classic multicomponent reaction condenses a 1,2-dicarbonyl compound (diacetyl), an aldehyde (formaldehyde), and ammonia to form the imidazole heterocycle.[1][2][3]

Reaction Principle: The reaction proceeds through the initial formation of a diimine from the condensation of diacetyl and ammonia. This intermediate then condenses with formaldehyde to undergo cyclization and subsequent aromatization to yield 4,5-dimethylimidazole.

Radziszewski_Mechanism Reactants Diacetyl + Formaldehyde + Ammonia Intermediate Diimine Intermediate Reactants->Intermediate Condensation Cyclization Cyclization & Dehydration Intermediate->Cyclization Condensation Product 4,5-Dimethylimidazole Cyclization->Product Aromatization

Caption: Radziszewski imidazole synthesis.

Protocol 1: Synthesis of 4,5-Dimethylimidazole

ParameterValue
Reactants Diacetyl (Butane-2,3-dione), Formaldehyde (37% aq. solution), Ammonium Hydroxide (28-30% aq. solution)
Solvent Ethanol/Water
Temperature Reflux
Reaction Time 4-6 hours
Purification Recrystallization

Detailed Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diacetyl (0.1 mol, 8.61 g), 100 mL of ethanol, and 50 mL of water.

  • To this solution, add formaldehyde (0.12 mol, 9.7 mL of a 37% aqueous solution).

  • With vigorous stirring, slowly add concentrated ammonium hydroxide (0.3 mol, 20 mL of a 28-30% solution) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude solid from a mixture of ethanol and water to yield pure 4,5-dimethylimidazole as a white crystalline solid.

PART 2: N-Alkylation of the Imidazole Ring

Step 2: Synthesis of 1-Isobutyl-4,5-dimethylimidazole

This step involves the N-alkylation of the synthesized 4,5-dimethylimidazole with isobutyl bromide. The reaction is carried out in the presence of a base to deprotonate the imidazole nitrogen, thereby activating it for nucleophilic attack on the alkyl halide.

Reaction Principle: The N-H proton of imidazole is acidic and can be removed by a base to form the imidazolate anion. This anion then acts as a nucleophile and displaces the bromide from isobutyl bromide in an SN2 reaction to form the N-isobutyl derivative.

Protocol 2: Synthesis of 1-Isobutyl-4,5-dimethylimidazole

ParameterValue
Reactants 4,5-Dimethylimidazole, Isobutyl Bromide, Sodium Hydroxide
Solvent Toluene or DMF
Phase-Transfer Catalyst Tetrabutylammonium Iodide (optional)
Temperature 60-110 °C
Reaction Time 6-8 hours
Purification Distillation under reduced pressure

Detailed Procedure:

  • To a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4,5-dimethylimidazole (0.1 mol, 9.61 g) and 100 mL of toluene.

  • Add powdered sodium hydroxide (0.12 mol, 4.8 g) and a catalytic amount of tetrabutylammonium iodide (e.g., 0.5 g).

  • Heat the mixture to 60-65 °C with stirring.

  • Slowly add isobutyl bromide (0.11 mol, 15.07 g, 12.0 mL) from the dropping funnel over a period of 1 hour.

  • After the addition is complete, increase the temperature to 100-110 °C and maintain for 5-7 hours. Monitor the reaction by TLC.[4]

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1-isobutyl-4,5-dimethylimidazole as a colorless to pale yellow oil.

PART 3: Introduction of the Thiol Group

Step 3: Synthesis of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol

The final step is the thionation of the N-alkylated imidazole. This can be achieved by heating the imidazole with elemental sulfur at a high temperature. The reaction likely proceeds through a complex mechanism involving the nucleophilic attack of the imidazole on the sulfur ring.

Reaction Principle: The C2-proton of the imidazolium salt is acidic. In the presence of a base and elemental sulfur, the deprotonated imidazole can react with sulfur to form the imidazole-2-thione. Alternatively, at high temperatures, a direct reaction between the N-alkylated imidazole and elemental sulfur can occur.

Thionation N_alkylated_imidazole 1-Isobutyl-4,5-dimethylimidazole High_Temp High Temperature N_alkylated_imidazole->High_Temp Sulfur Elemental Sulfur (S8) Sulfur->High_Temp Product 4,5-dimethyl-1-(2-methylpropyl)- 1H-imidazole-2-thiol High_Temp->Product

Sources

Application

Application Notes & Protocols: Characterizing the In Vitro Antioxidant Profile of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol

Introduction: The Scientific Rationale The imidazole ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules. When functionalized with a thiol group at the C2 position, as in the cas...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Rationale

The imidazole ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules. When functionalized with a thiol group at the C2 position, as in the case of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol, the resulting imidazole-2-thione structure presents a compelling target for antioxidant research. The potential antioxidant activity of this class of compounds is primarily attributed to the thione-thiol tautomerism, which allows the molecule to act as a potent hydrogen or electron donor to neutralize reactive oxygen species (ROS).

These application notes provide a comprehensive guide for researchers to systematically evaluate the in vitro antioxidant capacity of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol. The protocols described herein are designed to be robust and self-validating, enabling a multi-faceted characterization of its antioxidant properties through well-established chemical and cell-based assays.

Proposed Antioxidant Mechanism

The antioxidant activity of imidazole-2-thiol derivatives is often linked to their ability to scavenge free radicals. The thiol group (-SH) is a key player in this process, capable of donating a hydrogen atom to a radical (R•), thereby neutralizing it. This process results in the formation of a thiyl radical (S•), which is stabilized by resonance within the imidazole ring. This resonance stabilization is crucial as it prevents the thiyl radical from becoming a pro-oxidant and allows for potential dimerization to form a disulfide bridge, effectively terminating the radical chain reaction.

G cluster_0 Radical Scavenging by Imidazole-2-thiol compound 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol (R-SH) thiyl_radical Stabilized Thiyl Radical (R-S•) compound->thiyl_radical + X• radical Free Radical (X•) neutralized_radical Neutralized Species (XH) radical->neutralized_radical + H atom disulfide Disulfide Dimer (R-S-S-R) thiyl_radical->disulfide + R-S• (dimerization)

Figure 1: Proposed mechanism of radical scavenging.

Essential Pre-Assay Preparations

Accurate and reproducible results begin with meticulous preparation.

3.1 Reagent Preparation

  • Compound Stock Solution: Prepare a high-concentration stock solution of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol (e.g., 10-20 mM) in an appropriate solvent. Given its structure, dimethyl sulfoxide (DMSO) or ethanol are likely suitable. Ensure the solvent is of analytical grade. The final concentration of the solvent in the assay should be kept low (typically <0.5%) to avoid interference.

  • Positive Controls: Prepare stock solutions of well-characterized antioxidants such as Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), or Quercetin. These controls are essential for validating assay performance.

3.2 Instrumentation and Consumables

  • Spectrophotometer: A UV-Vis microplate reader capable of absorbance measurements at specific wavelengths is required for the DPPH, ABTS, and FRAP assays.

  • Fluorometer: A microplate reader with fluorescence capabilities (e.g., 485 nm excitation / 528 nm emission) is necessary for the cellular antioxidant assay.

  • General Lab Equipment: Calibrated pipettes, sterile microplates (96-well, clear for absorbance, black for fluorescence), and appropriate personal protective equipment (PPE).

Recommended In Vitro Antioxidant Assays

A panel of assays is recommended to obtain a comprehensive antioxidant profile, as different assays reflect different antioxidant mechanisms.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol Workflow

G cluster_1 DPPH Assay Workflow A Prepare serial dilutions of test compound and controls in a 96-well plate B Add DPPH working solution to all wells A->B C Incubate in the dark (e.g., 30 minutes at RT) B->C D Measure absorbance at ~517 nm C->D E Calculate % inhibition and IC50 D->E

Figure 2: DPPH radical scavenging assay workflow.

Step-by-Step Protocol:

  • Prepare DPPH Working Solution: Dissolve DPPH in methanol or ethanol to achieve an absorbance of approximately 1.0 at 517 nm. This solution should be prepared fresh and protected from light.

  • Assay Plate Setup:

    • Add 100 µL of your test compound at various concentrations (e.g., 1-100 µM) and positive controls (e.g., Trolox) to the wells of a 96-well plate.

    • Include a solvent blank (e.g., DMSO or ethanol at the same concentration as in the sample wells).

  • Initiate Reaction: Add 100 µL of the DPPH working solution to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] * 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Table 1: DPPH Assay Parameters

ParameterRecommended Value
Wavelength517 nm
Incubation Time30 minutes
Incubation Temp.Room Temperature
Positive ControlTrolox, Ascorbic Acid
SolventMethanol or Ethanol
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic compounds.

Step-by-Step Protocol:

  • Prepare ABTS•+ Stock Solution:

    • Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS•+ radical.

  • Prepare ABTS•+ Working Solution: Dilute the stock solution with ethanol or a phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Plate Setup: Add 20 µL of the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate Reaction: Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the % inhibition and IC50 value as described for the DPPH assay.

Table 2: ABTS Assay Parameters

ParameterRecommended Value
Wavelength734 nm
Incubation Time6 minutes
Incubation Temp.Room Temperature
Positive ControlTrolox
SolventEthanol or PBS
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Step-by-Step Protocol:

  • Prepare FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O solution

    • Mix the solutions in a 10:1:1 ratio (Acetate buffer : TPTZ : FeCl₃).

    • Warm the freshly prepared FRAP reagent to 37°C before use.

  • Assay Plate Setup: Add 20 µL of the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate Reaction: Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using a known antioxidant, such as FeSO₄ or Trolox. Express the results as FRAP values (in µM equivalents).

Table 3: FRAP Assay Parameters

ParameterRecommended Value
Wavelength593 nm
Incubation Time30 minutes
Incubation Temp.37°C
StandardFeSO₄ or Trolox
pH3.6

Cellular Antioxidant Assay (CAA)

While chemical assays are useful, a cell-based assay provides a more biologically relevant measure of antioxidant activity, accounting for factors like cell uptake and metabolism. The DCFH-DA assay is a common choice.

Principle: Non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated by esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An antioxidant will reduce the amount of ROS, thereby decreasing the fluorescence.

Protocol Workflow

G cluster_2 Cellular Antioxidant Assay Workflow F Seed cells in a black 96-well plate G Treat cells with test compound + DCFH-DA dye F->G H Induce oxidative stress (e.g., with AAPH) G->H I Measure fluorescence over time (Ex/Em ~485/528 nm) H->I J Calculate antioxidant activity (reduction in fluorescence) I->J

Figure 3: Workflow for a cellular antioxidant assay using DCFH-DA.

Step-by-Step Protocol:

  • Cell Culture: Seed a suitable cell line (e.g., HepG2, Caco-2) in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with the test compound at various non-toxic concentrations along with 25 µM DCFH-DA for 1 hour.

  • Induce Oxidative Stress:

    • Remove the treatment solution and wash the cells with PBS.

    • Add a pro-oxidant, such as 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence (Excitation: 485 nm, Emission: 528 nm) every 5 minutes for 1 hour.

  • Calculation: Calculate the area under the curve (AUC) for the fluorescence kinetics. The antioxidant capacity is determined by the degree to which the test compound reduces the AAPH-induced fluorescence.

Data Interpretation and Trustworthiness

  • Consistency is Key: A compound demonstrating activity across multiple assays (e.g., DPPH, ABTS, and FRAP) suggests a robust and versatile antioxidant capacity.

  • Mechanism of Action: Comparing the results can provide mechanistic insights. For instance, high activity in the FRAP assay indicates strong electron-donating capabilities.

  • IC50 Values: Lower IC50 values indicate higher antioxidant potency. These values should be compared to the positive controls to benchmark the compound's effectiveness.

  • Cellular vs. Chemical: A discrepancy between chemical and cellular assay results is common. High activity in chemical assays but low activity in cellular assays may indicate poor cell permeability or rapid metabolism of the compound.

References

  • DPPH Assay Principle and Protocol

    • Title: Use of a free radical method to evalu
    • Source: N
    • URL: [Link]

  • ABTS Assay Development and Protocol

    • Title: Methods for the screening of antioxidant activity in plants.
    • Source: Proceedings of the Phytochemical Society of Europe
    • URL: [Link]

  • FRAP Assay Original Method

    • Title: The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay.
    • Source: Analytical Biochemistry
    • URL: [Link]

  • Cellular Antioxidant Assay (CAA)

    • Title: A cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements.
    • Source: Journal of Agricultural and Food Chemistry
    • URL: [Link]

Method

Application Note: Chromatographic Separation and Purification of 4,5-Dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol

An in-depth application note and protocol guide for the chromatographic separation of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol. Analyte Profiling and Chromatographic Challenges 4,5-dimethyl-1-(2-methylpropyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth application note and protocol guide for the chromatographic separation of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol.

Analyte Profiling and Chromatographic Challenges

4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol is a highly functionalized heterocyclic building block. Designing a robust chromatographic method for this molecule requires a deep understanding of its physicochemical properties. Standard generic gradients often fail to produce sharp, symmetrical peaks for this compound due to three primary chemical phenomena:

  • Thione-Thiol Prototropic Tautomerism: Like other imidazole-2-thiols, this compound exists in a dynamic equilibrium between the iminethiol (-N=C-SH) and thioamide/thione (-NH-C=S) forms[1]. In aqueous and polar mobile phases, the thione form often predominates[2]. If the interconversion rate of these tautomers is intermediate on the chromatographic timescale, it results in severe peak broadening, shouldering, or even split peaks.

  • Transition Metal Chelation: The ambidentate [N-C-S] motif is a powerful chelating agent for transition metals[3]. Trace iron or copper present in standard stainless-steel HPLC tubing, frits, or older Type A silica matrices will cause the analyte to irreversibly adsorb or exhibit severe peak tailing.

  • Enhanced Lipophilicity: The presence of the 4,5-dimethyl groups and the bulky 1-(2-methylpropyl) (isobutyl) substituent significantly increases the hydrophobicity of the molecule compared to unsubstituted methimazole[4]. This necessitates a higher elution strength in reversed-phase liquid chromatography (RP-HPLC) to achieve reasonable retention times.

Analytical RP-HPLC Protocol (Quality Control & Purity)

To establish a self-validating analytical method, the chromatographic environment must be engineered to suppress tautomerization and prevent metal coordination.

Causality of Experimental Choices
  • Mobile Phase Acidification: The addition of 0.1% Formic Acid or Phosphoric Acid serves a dual purpose. First, it forces the tautomeric equilibrium toward a single protonated state, ensuring a unified peak shape[5]. Second, it protonates residual silanols on the stationary phase, reducing secondary ionic interactions.

  • Stationary Phase Selection: A high-purity, end-capped Type B silica C18 column (e.g., Waters XBridge, Phenomenex Luna Omega, or low-silanol mixed-mode columns[5]) is mandatory to prevent chelation-induced tailing.

Step-by-Step Methodology
  • System Passivation (If Required): If using an older HPLC system with stainless steel capillaries, flush the flow path with 0.1 M EDTA solution for 30 minutes, followed by copious amounts of LC-MS grade water to strip trace metals.

  • Solvent Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter (avoid Nylon filters as they may bind the analyte).

  • Execution: Run the gradient outlined in Table 1 at a flow rate of 1.0 mL/min. Set the column oven to 30°C to ensure reproducible tautomeric dynamics. Monitor UV absorbance at 254 nm.

  • Self-Validation (System Suitability): The method is only considered valid for batch release if the USP Tailing Factor ( Tf​ ) for the analyte peak is ≤1.5 and the theoretical plate count ( N ) is ≥10,000 .

Quantitative Data: RP-HPLC Gradient Conditions
Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Elution Rationale
0.09010Equilibration and focusing of the analyte band.
2.09010Isocratic hold to elute highly polar synthesis byproducts.
10.02080Linear gradient to elute the hydrophobic isobutyl-substituted core.
12.0595Column wash to remove strongly retained lipophilic impurities.
12.19010Return to initial conditions.
15.09010Re-equilibration for the next injection.

Preparative Flash Chromatography (Synthesis Isolation)

For researchers synthesizing 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol, bulk isolation is required. Unlike RP-HPLC, normal-phase flash chromatography on silica gel relies on adsorption. The thione-thiol tautomerism is less problematic in non-polar organic solvent mixtures because the equilibrium is heavily shifted toward the less polar thiol form, or locked via intermolecular hydrogen bonding.

Step-by-Step Methodology
  • Column Equilibration: Pack a standard 60Å silica gel column (or use a pre-packed flash cartridge). Equilibrate with 2 column volumes (CV) of 100% Hexane.

  • Sample Loading (Critical Step): Do not load the sample in a polar solvent. Dry-load the crude mixture by dissolving it in a minimal volume of Dichloromethane (DCM), adding a small amount of silica gel, and evaporating the solvent to yield a free-flowing powder. Load this powder onto the top of the column to prevent band broadening.

  • Elution Profile: Apply a step gradient. Start with 90:10 Hexane:Ethyl Acetate for 3 CVs to elute non-polar organic impurities. Gradually increase the polarity to 60:40 Hexane:Ethyl Acetate over 5 CVs to elute the target imidazole-2-thiol.

  • Fraction Monitoring: Monitor fractions via TLC. The compound is UV active at 254 nm. For definitive confirmation, stain the TLC plate with Iodine vapor or Potassium Permanganate (KMnO₄); the reducing nature of the thiol will rapidly bleach the purple KMnO₄ stain to a yellow/brown spot.

Visualizing the Chromatographic Workflow

Workflow Start Analyte: 4,5-dimethyl-1-(2-methylpropyl) -1H-imidazole-2-thiol Decision Select Chromatographic Objective Start->Decision HPLC_Path Analytical Purity & QC (RP-HPLC) Decision->HPLC_Path Microgram/Analytical scale Prep_Path Bulk Isolation (Flash Chromatography) Decision->Prep_Path Milligram/Gram scale HPLC_Col Column Selection: Type B C18 (Low Silanol) HPLC_Path->HPLC_Col Flash_Col Stationary Phase: Standard Silica Gel (60Å) Prep_Path->Flash_Col HPLC_MP Mobile Phase: Water/MeCN + 0.1% Formic Acid (Locks Tautomeric State) HPLC_Col->HPLC_MP Tailing System Suitability: Is Tailing Factor > 1.5? HPLC_MP->Tailing Flash_MP Eluent System: Hexane / EtOAc Gradient Flash_Col->Flash_MP Pass Proceed to Data Acquisition Tailing->Pass No Fix Action: Passivate system with EDTA or use PEEK tubing Tailing->Fix Yes (Metal Chelation)

Decision matrix for the chromatographic processing of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol.

Troubleshooting & Peak Shape Optimization

Observed IssueChemical CausalityCorrective Action
Severe Peak Tailing ( Tf​>2.0 ) Analyte is chelating with trace transition metals in the column frit or HPLC tubing[3].Switch to PEEK (polyetheretherketone) tubing. Wash the column with 0.1 M EDTA. Ensure Type B silica is used.
Split Peaks / Shouldering Thione-thiol tautomer interconversion is occurring at a rate similar to the chromatographic separation[2].Increase Formic Acid concentration to 0.2% to lock the protonation state. Increase column temperature to 40°C to speed up equilibrium.
Poor Retention (Elutes near void) The molecule is fully ionized (protonated imidazole nitrogen) and highly polar.Ensure the mobile phase pH is properly buffered. If using purely aqueous conditions, switch to a mixed-mode column (e.g., Newcrom R1)[5].
Irreversible Adsorption (Flash) The basic imidazole nitrogen is binding strongly to acidic silanols on standard silica.Add 1% Triethylamine (TEA) to the Hexane/Ethyl Acetate mobile phase to deactivate the silica silanols.

References

  • SIELC Technologies. "2H-Imidazole-2-thione, 1,3-dihydro- | SIELC Technologies". SIELC Application Notes.[Link]

  • Academia.edu. "A rapid HPLC post-column reaction analysis for the quantification of ergothioneine in edible mushrooms and in animals fed a diet supplemented with extracts from the processing waste of cultivated mushrooms". Food Chemistry.[Link]

  • MDPI. "3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one". Molbank.[Link]

  • PMC. "Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane". Molecules.[Link]

  • FULIR. "Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment". Pharmaceuticals. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization &amp; Handling of 4,5-Dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol .

This molecule presents a unique dual-challenge in drug development and in vitro testing: extreme lipophilicity (driven by the isobutyl and dimethyl substitutions) and chemical instability (due to the reactive imidazole-2-thiol moiety). This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure data integrity in your assays.

Part 1: Formulation & Solubilization Troubleshooting (FAQs)

Q1: Why does my compound precipitate immediately upon dilution into aqueous buffers (e.g., PBS pH 7.4)?

The Causality: The precipitation is driven by the molecule's high lipophilicity and strong crystal lattice energy. Imidazole-2-thiols exhibit thione-thiol tautomerism and form robust intermolecular hydrogen bonds in the solid state[1]. When you dissolve the compound in a polar aprotic solvent (like DMSO) and spike it into an aqueous buffer, the sudden shift in the dielectric constant forces the hydrophobic isobutyl and methyl groups to aggregate, rapidly crashing the compound out of solution.

The Solution: You must disrupt the intermolecular hydrogen bonding while shielding the hydrophobic moieties from water. A synergistic approach using a cosolvent combined with a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) is highly effective. The cosolvent reduces the aqueous system's tendency to squeeze out non-polar solutes, while the HP-β-CD sequesters the hydrophobic isobutyl group within its lipophilic cavity, presenting a hydrophilic exterior to the buffer[2][].

Q2: How can I formulate this for in vitro cell culture assays without exceeding DMSO toxicity limits?

The Causality: Most mammalian cell lines exhibit cytotoxicity or altered phenotypic responses when DMSO concentrations exceed 0.1% - 0.5% (v/v). Relying solely on DMSO to force this hydrophobic thiol into solution will inevitably poison your cells before you reach a therapeutic concentration.

The Solution: Transition to a host-guest inclusion complex using HP-β-CD. Because cyclodextrin complexation does not alter the ionization state or significantly increase the formulation's osmotic load, it acts as a biologically inert "molecular shuttle"[].

Table 1: Comparison of Solubilization Strategies for Highly Lipophilic Thiols

Formulation StrategyExpected Max Aqueous Conc.Cytotoxicity RiskIn Vivo SuitabilityMechanism of Action
100% DMSO (Direct Spike) < 0.1 mM (Rapid precipitation)High (>0.5% v/v limit)Poor (Tissue necrosis)Solvent polarity shift
20% (w/v) HP-β-CD ~ 5.0 - 10.0 mMLowExcellent (IV/PO)Hydrophobic cavity encapsulation
5% PEG-400 + Poloxamer-188 ~ 2.0 - 5.0 mMModerateGood (IV/PO)Micellar encapsulation & cosolvency
Q3: I notice inconsistent assay results and loss of compound over time in my buffer. Is the compound degrading?

The Causality: Yes. The free thiol (-SH) group is highly susceptible to auto-oxidation in oxygenated aqueous media. In the presence of dissolved oxygen or trace reactive oxygen species (ROS), the thiol rapidly oxidizes into a reversible disulfide dimer. Upon prolonged exposure, it undergoes irreversible oxidation into sulfenic, sulfinic, and ultimately sulfonic acids[4][5].

The Solution: You must control the redox environment of your buffer. Degas all aqueous media prior to use and supplement your working buffers with a non-thiol reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) at 1-2 mM. Unlike DTT or β-mercaptoethanol, TCEP is odorless, more stable at physiological pH, and will not interfere with most downstream biochemical assays.

OxidationPathway Thiol Free Imidazole-2-Thiol (Active Monomer) Disulfide Disulfide Dimer (Reversible / Inactive) Thiol->Disulfide Dissolved O2 / pH 7.4 Sulfonic Sulfonic Acid (Irreversible Degradation) Disulfide->Sulfonic ROS / Prolonged Storage TCEP TCEP Addition (Reducing Agent) TCEP->Disulfide Reduces back to Free Thiol

Thiol oxidation pathway in aqueous media and reversal via reducing agents.

Part 2: Validated Experimental Protocols

To guarantee experimental reproducibility, the following protocols are designed as self-validating systems. Visual clarity and UV-Vis confirmation are built into the steps to ensure the compound is fully solubilized before application.

Protocol A: Preparation of a 10 mM In Vitro Stock via HP-β-CD Complexation

Materials Required:

  • 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol (Powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • PEG-400 (Cosolvent)

  • Degassed Milli-Q Water or PBS (pH 7.4)

Step-by-Step Methodology:

  • Preparation of the Host Vehicle: Dissolve 200 mg of HP-β-CD in 800 µL of degassed Milli-Q water to create a 20% (w/v) solution. Vortex until completely clear.

  • Compound Pre-wetting (Cosolvency): Weigh exactly 1.84 mg of the imidazole-2-thiol compound (approx. 10 µmol) into a sterile glass vial. Add 50 µL of PEG-400. Vortex vigorously for 2 minutes. Self-Validation: The powder should form a uniform, milky suspension without large macroscopic aggregates.

  • Inclusion Complexation: Add 950 µL of the 20% HP-β-CD solution to the pre-wetted compound.

  • Thermodynamic Driving: Place the vial in a bath sonicator set to 37°C for 15–30 minutes. The mild heat increases the intrinsic solubility of the drug, while sonication provides the kinetic energy required for the hydrophobic isobutyl group to enter the cyclodextrin cavity[6].

  • Equilibration & Filtration: Allow the solution to cool to room temperature. Self-Validation: The solution must be optically transparent. If cloudiness persists, the inclusion complex has not fully formed. Pass the solution through a 0.22 µm PTFE syringe filter to remove any microscopic nucleation seeds.

  • Storage: Aliquot and store at -80°C under argon gas to prevent thiol oxidation.

SolubilizationWorkflow A 1. Weigh Compound (Hydrophobic State) B 2. Pre-wet (5% PEG-400) A->B C 3. Add 20% HP-β-CD (Aqueous Phase) B->C D 4. Sonicate @ 37°C (Complexation) C->D E 5. Sterile Filter (0.22 µm PTFE) D->E

Workflow for HP-β-CD inclusion complexation of lipophilic thiols.

Protocol B: Preparation of an In Vivo Dosing Vehicle (IV/PO)

For animal studies, cyclodextrins are excellent, but an alternative micellar approach using FDA-approved excipients can also be utilized to enhance bioavailability and prolong circulation time.

Step-by-Step Methodology:

  • Lipid/Surfactant Matrix: Weigh the required dose of the compound and add 10% (v/v) absolute ethanol and 10% (v/v) Kolliphor EL (Cremophor EL) or Poloxamer-188.

  • Solubilization: Vortex and sonicate until the compound is entirely dissolved in the surfactant/ethanol matrix. It should appear as a clear, slightly viscous liquid.

  • Aqueous Phase Addition: Slowly add 80% (v/v) of degassed sterile saline (0.9% NaCl) dropwise while continuously vortexing. Critical Causality: Dropwise addition prevents localized supersaturation, forcing the surfactant to self-assemble into micelles around the lipophilic imidazole core rather than allowing the drug to precipitate.

  • Verification: The final formulation (10% EtOH / 10% Surfactant / 80% Saline) should be a clear, isotropic microemulsion suitable for immediate dosing.

References

  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent ResearchGate[Link]

  • Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development MDPI[Link]

  • Enhancing Giardicidal Activity and Aqueous Solubility through the Development of “RetroABZ”, a Regioisomer of Albendazole NIH PMC[Link]

  • Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid NIH PMC[Link]

  • From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide ACS Publications[Link]

Sources

Optimization

Technical Support Center: 4,5-Dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol Storage &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexplained loss of reactivity or batch-to-batch inconsistency when work...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexplained loss of reactivity or batch-to-batch inconsistency when working with mercaptoimidazoles. The compound 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol exists in a delicate thione-thiol tautomeric equilibrium. While the thiol form is essential for its nucleophilic reactivity and target binding, it is exceptionally prone to auto-oxidation.

This guide is designed to move beyond basic handling instructions by explaining the causality behind degradation and providing self-validating protocols to ensure the scientific integrity of your workflows.

Mechanistic Overview of Imidazole-2-Thiol Oxidation

To prevent degradation, we must first understand the mechanism of failure. The oxidation of imidazole-2-thiols is not a single-step event but a cascade driven by molecular oxygen (O₂) and catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺).

The metal acts as an electron shuttle, oxidizing the thiol to a transient thiyl radical while reducing to Cu⁺. The thiyl radicals rapidly dimerize to form a disulfide bond. In the presence of O₂, Cu⁺ is re-oxidized to Cu²⁺, creating a destructive catalytic cycle [1]. While disulfide formation is reversible, prolonged exposure to reactive oxygen species (ROS) leads to irreversible hyperoxidation (sulfinic and sulfonic acids) or complete sulfur extrusion[1].

ThiolOxidation Thiol 4,5-dimethyl-1-(2-methylpropyl) -1H-imidazole-2-thiol (Active Monomer) Thiyl Thiyl Radical (Transient Intermediate) Thiol->Thiyl O2, Trace Metals (Cu2+) Electron Transfer Disulfide Disulfide Dimer (Reversible Oxidation) Thiyl->Disulfide Dimerization Disulfide->Thiol Reduction (TCEP/DTT) Sulfinic Sulfinic Acid (Irreversible Oxidation) Disulfide->Sulfinic Prolonged O2 / ROS Sulfonic Sulfonic Acid / Desulfurization (Degraded Product) Sulfinic->Sulfonic Terminal Oxidation

Mechanistic pathway of imidazole-2-thiol oxidation and reversible reduction.

Troubleshooting Guide & FAQs

Q: Why does my compound degrade even when stored in a sealed vial at 4°C? A: Ambient moisture and trace oxygen trapped in the vial headspace are sufficient to initiate oxidation. Furthermore, standard glass vials can leach trace metals. The catalytic redox cycle requires very little O₂ to continuously convert your active monomer into a disulfide dimer [1].

Q: Should I store the compound in a solvent or as a dry powder? A: Always store the compound as a lyophilized, dry powder. Solvents act as a conduit, increasing the mobility of dissolved oxygen and catalytic trace metals. If solution storage is absolutely mandatory for your automated workflow, you must use thoroughly degassed solvents (via freeze-pump-thaw or rigorous argon sparging) and add a chelating agent like 1-5 mM EDTA to sequester trace metals [4].

Q: How do freeze-thaw cycles impact the stability of the compound? A: Repeated temperature fluctuations cause condensation inside the vial. This moisture introduces dissolved oxygen and provides an aqueous microenvironment where thiol-disulfide exchange and irreversible oxidation occur rapidly. Clinical studies on thiol homeostasis demonstrate that native free-thiol levels drop significantly with increasing freeze-thaw cycles [2]. You must aliquot the compound into single-use vials prior to initial freezing.

Q: I suspect my batch has oxidized. Can I rescue it? A: It depends on the oxidation state. The initial oxidation product is a disulfide dimer, which is a reversible modification. You can reduce the disulfide back to the active monomer using reducing agents like TCEP or DTT [3]. However, if the compound has undergone prolonged exposure to ROS, it may have irreversibly oxidized to sulfinic or sulfonic acid [1]. In this case, the batch cannot be rescued and must be discarded.

Quantitative Stability Data

To optimize your storage strategy, refer to the empirical stability data below. Note the drastic difference in shelf life between solid-state storage under inert gas versus solution-state storage.

Storage ConditionAtmosphereStateEstimated Shelf Life (>95% Active Thiol)Primary Degradation Risk
Room Temperature AirSolid< 1 WeekRapid disulfide dimerization
4°C AirSolid1 - 2 MonthsDisulfide formation via ambient moisture
-20°C Argon / N₂Solid3 - 6 MonthsSlow reversible oxidation [2]
-80°C Argon / N₂Solid> 12 MonthsMinimal (Optimal Condition) [2]
-20°C AirSolution< 48 HoursAccelerated oxidation via dissolved O₂

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems . By incorporating quantitative checkpoints (Ellman's assay), you eliminate guesswork and ensure that every batch used in your downstream assays is fully active.

Workflow Start Receive / Synthesize Thiol Compound Check Quantify Free Thiol (Ellman's Reagent) Start->Check Decision Is Thiol > 95% Active? Check->Decision Store Aliquot & Lyophilize Argon Overlay Decision->Store Yes Recover Disulfide Reduction (Add TCEP/DTT) Decision->Recover No (Oxidized) Freeze Store at -80°C (Desiccated & Dark) Store->Freeze Purify Purify Active Monomer (Desalting/Extraction) Recover->Purify Purify->Check

Experimental workflow for the validation, storage, and recovery of imidazole-2-thiols.

Protocol A: Preparation and Long-Term Storage of Solid Aliquots

Causality Focus: Eliminating O₂, moisture, and repeated thermal stress.

  • Initial Quantification: Dissolve a 1 mg test sample in degassed buffer. Quantify the free thiol concentration using Ellman's Reagent (DTNB) by measuring absorbance at 412 nm [4]. Ensure the molar yield of free thiol is >95% of the theoretical mass.

  • Aliquotting: Inside a certified chemical fume hood or an anaerobic glove box, weigh the bulk 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol into amber glass vials (amber glass prevents photo-catalyzed oxidation).

  • Inert Gas Purging: Flush each vial with a gentle stream of high-purity Argon gas for 30 to 60 seconds. Argon is heavier than air and will effectively displace residual oxygen in the headspace [4].

  • Sealing: Cap the vials tightly with PTFE-lined septa. Wrap the caps thoroughly with Parafilm to create a moisture barrier.

  • Deep Freeze Storage: Place the aliquots in a secondary desiccator box containing anhydrous calcium sulfate (Drierite) and store immediately at -80°C [2].

Protocol B: Recovery of Reversibly Oxidized Thiol (Disulfide Reduction)

Causality Focus: TCEP is selected over DTT because it operates efficiently at lower pH levels, does not form disulfides itself, and is odorless, making it superior for recovering sensitive imidazole-2-thiols.

  • Reagent Preparation: Prepare a 100 mM stock solution of TCEP-HCl in a thoroughly degassed buffer (pH 6.5 - 7.0).

  • Reduction Reaction: Add a 5-fold molar excess of TCEP to the oxidized imidazole-2-thiol solution.

  • Incubation: Purge the reaction vessel with Argon, seal it, and incubate at room temperature for 45-60 minutes with gentle agitation.

  • Self-Validation Checkpoint: Take a 10 µL aliquot and react it with 4,4′-dithiodipyridine (4-DPS) or Ellman's reagent [3]. Measure the absorbance. If the calculated free thiol concentration matches your target yield, the reduction is complete.

  • Purification: If your downstream application is sensitive to TCEP or its oxidized phosphine oxide byproduct, isolate the free imidazole-2-thiol monomer via rapid solid-phase extraction (SPE) or preparative HPLC using degassed mobile phases.

References

  • Coordination complexes of methimazole with copper: Controlling redox reactions and sulfur extrusion National Science Found
  • Effects of storage conditions on thiol disulfide homeostasis ResearchG
  • Protein Thiols Undergo Reversible and Irreversible Oxidation during Chill Storage of Ground Beef as Detected by 4,4′-Dithiodipyridine ACS Public
  • Preventing oxidation of the thiol group in Thiol-PEG6-alcohol Benchchem
Troubleshooting

Technical Support Center: Optimizing Recrystallization of 4,5-Dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol

Welcome to the Technical Support Center for 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol (CAS: 852217-79-9). This guide is designed for researchers, process chemists, and drug development professionals who are sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol (CAS: 852217-79-9). This guide is designed for researchers, process chemists, and drug development professionals who are scaling up or purifying this specific imidazole-2-thiol derivative.

Due to its unique structural features—specifically the lipophilic 2-methylpropyl (isobutyl) group and the highly reactive thione-thiol tautomeric core—this compound presents specific crystallization challenges, including liquid-liquid phase separation (LLPS) and oxidative degradation. This guide synthesizes field-proven methodologies and authoritative thermodynamic principles to help you design a robust, self-validating recrystallization protocol.

Part 1: Core Scientific Principles & Causality

To successfully crystallize this compound, one must understand the thermodynamic and kinetic forces dictating its behavior in solution:

  • Thione-Thiol Tautomerism & Hydrogen Bonding: Imidazole-2-thiols exist predominantly as the thione tautomer in both the solid state and in solution[1]. This structural configuration facilitates strong intermolecular N-H···S hydrogen bonding[1]. However, the bulky 2-methylpropyl group at the N1 position sterically hinders optimal crystal lattice packing, lowering the lattice energy and making the compound highly soluble in organic solvents.

  • Liquid-Liquid Phase Separation (LLPS): Because of the disrupted hydrogen bonding and high lipophilicity, cooling a supersaturated solution often leads to "oiling out" rather than crystallization. LLPS occurs when the solution undergoes spinodal decomposition, forming a solute-rich liquid phase (oil) and a solute-lean continuous phase[2],[3]. The solute-rich droplets are kinetically hindered from forming a rigid crystal lattice and act as a sink for impurities[2].

  • Oxidative Dimerization: The thione/thiol core is highly susceptible to oxidation. Dissolved oxygen or heat can oxidize the thiol to a sulfenic acid intermediate (RSOH), which subsequently undergoes rapid nucleophilic attack by another free thiol to form an irreversible disulfide dimer (R-S-S-R)[4]. This impurity often co-precipitates and ruins the purity of the final batch.

Part 2: Troubleshooting Guides & FAQs

Q1: During cooling, my solution turns cloudy and forms a dense oil at the bottom of the flask instead of crystals. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2]. This happens when your cooling rate is too fast or your anti-solvent addition pushes the system outside the metastable zone and into a miscibility gap[3]. Causality & Fix: The isobutyl group makes the molecule highly lipophilic, delaying nucleation. To fix this, you must avoid the spinodal decomposition region. Switch to a solvent system with a wider metastable zone (e.g., EtOAc/Heptane instead of EtOH/Water). More importantly, introduce 1-2 wt% of seed crystals just before the cloud point is reached. Seeding bypasses the high activation energy required for primary nucleation, forcing the solute to integrate into a crystal lattice rather than separating into an oil phase[2].

Q2: My recovered crystals have a yellowish tint, and LC-MS shows a mass corresponding to a dimer [2M-2H]. How is this forming? A: The dimer is a disulfide bond formed through the oxidation of the thiol groups[5]. This is catalyzed by dissolved oxygen, trace heavy metals, and elevated temperatures[4]. Causality & Fix: To prevent this, the recrystallization must be treated as an oxygen-sensitive process. Degas your solvents by sparging with Nitrogen or Argon for 30 minutes prior to use. If the crude material already contains significant disulfide impurities, add a reducing agent like Dithiothreitol (DTT) (0.1 - 0.5 mM) to the hot dissolution phase to reduce the disulfides back to free thiols[6]. Adding a chelating agent like EDTA can also sequester trace metals that catalyze the oxidation[5].

Q3: Which solvent system provides the highest purity and yield for this specific compound? A: Based on the lipophilicity of the 2-methylpropyl group, highly polar protic solvent systems (like Ethanol/Water) force the compound to oil out too rapidly. A medium-polarity solvent/anti-solvent system is optimal. Ethyl Acetate (EtOAc) acts as an excellent primary solvent because its carbonyl oxygen can temporarily disrupt the N-H···S hydrogen bonds during dissolution, while Heptane serves as a gentle anti-solvent.

Part 3: Data Presentation & Solvent Matrix

The following table summarizes the quantitative parameters for selecting a recrystallization system for 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol.

Solvent System (v/v)RatioLLPS (Oiling Out) RiskOxidation RiskTypical YieldProcess Notes
EtOAc / Heptane 1:2 to 1:3Low (with seeding)Low85 - 90%Optimal. Gradual anti-solvent addition allows precise control of the metastable zone.
Toluene / Hexane 1:3LowLow65 - 75%Excellent purity, but higher solubility in Toluene reduces overall yield.
Ethanol / Water 1:1High Moderate70 - 80%High risk of emulsion/LLPS due to the hydrophobic isobutyl group repelling water.
Methanol (Neat) N/ALowHigh 50 - 60%Requires extreme cooling (-20 °C). High dissolved O₂ in cold MeOH accelerates disulfide formation.

Part 4: Standard Operating Procedure (SOP)

Optimized Anti-Solvent Crystallization Protocol (EtOAc/Heptane) This protocol is designed as a self-validating system: successful execution of Step 4 guarantees the avoidance of LLPS.

  • Inert Dissolution: Place the crude 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol in a jacketed reactor. Purge the vessel with Nitrogen. Add degassed Ethyl Acetate (approx. 5 mL per gram of crude API). Heat to 60 °C under gentle agitation until complete dissolution occurs.

  • Impurity Reduction (Optional but Recommended): If historical batches show >1% disulfide impurity, add 0.5 mM DTT and 0.1 mM EDTA to the hot solution and stir for 15 minutes[5],[6].

  • Hot Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed, N₂-purged crystallizer to remove insoluble particulate matter and any residual insoluble disulfide polymers.

  • Anti-Solvent Titration & Seeding (Critical Step): Maintain the solution at 55 °C. Slowly dose in degassed Heptane at a rate of 0.1 mL/min until the solution becomes very faintly opaque (the onset of the metastable zone). Immediately halt Heptane addition and add 1.5 wt% of pure seed crystals . Hold at 55 °C for 30 minutes to allow the seed bed to mature and consume supersaturation, preventing spinodal decomposition[2],[3].

  • Controlled Cooling: Initiate a non-linear cooling ramp from 55 °C to 5 °C over 6 hours (e.g., 0.1 °C/min initially, accelerating to 0.2 °C/min).

  • Isolation: Filter the resulting crystalline suspension under a blanket of Nitrogen. Wash the filter cake with a pre-chilled (5 °C) mixture of EtOAc/Heptane (1:4). Dry in a vacuum oven at 40 °C to constant weight.

Part 5: Mechanistic Visualizations

LLPS_Crystallization Sol Single Phase Solution (High Temp, EtOAc) CoolFast Rapid Cooling / Excess Antisolvent (High Supersaturation) Sol->CoolFast Sub-optimal Path CoolSlow Controlled Cooling (Metastable Zone) Sol->CoolSlow Optimal Path LLPS Liquid-Liquid Phase Separation (Oiling Out) CoolFast->LLPS Spinodal Decomposition Seed Seeding Strategy (Induce Nucleation) CoolSlow->Seed LLPS->Seed Recovery (Difficult) Amorphous Impure / Amorphous Solid LLPS->Amorphous Uncontrolled Solidification Crystal High-Purity Crystalline Solid Seed->Crystal Crystal Growth

Fig 1: Phase behavior workflow illustrating LLPS avoidance via controlled cooling and seeding.

Oxidation_Mechanism Thiol 4,5-dimethyl-1-(2-methylpropyl) -1H-imidazole-2-thiol Sulfenic Sulfenic Acid Intermediate (RSOH) Thiol->Sulfenic Oxidation O2 Dissolved Oxygen / Heat O2->Sulfenic Catalyzes Disulfide Disulfide Dimer Impurity (R-S-S-R) Sulfenic->Disulfide Nucleophilic Attack by Thiol Prevention Inert Atmosphere / DTT / EDTA Prevention->Thiol Protects Prevention->O2 Inhibits

Fig 2: Thiol oxidation pathway to disulfide impurities and targeted prevention strategies.

Sources

Optimization

Technical Support Center: Resolving NMR Peak Broadening in 4,5-Dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals encountering severe NMR peak broadeni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals encountering severe NMR peak broadening when analyzing 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol .

At ambient temperatures, this highly substituted methimazole derivative frequently yields spectra that mimic impure or degraded samples. However, this broadening is rarely a purity issue; it is the physical manifestation of dynamic molecular processes occurring at intermediate exchange rates on the NMR timescale. By understanding the causality behind these dynamics—namely prototropic tautomerism, intermolecular hydrogen bonding, and restricted conformational rotation—we can manipulate the thermodynamic environment to extract pristine, publication-quality spectra.

Part 1: Diagnostic Workflow

The following diagnostic logic tree illustrates the causality and resolution pathways for the specific signals broadened in your sample.

NMR_Troubleshooting Start NMR Broadening Detected Identify Identify Broadened Signals Start->Identify Branch1 NH/SH & C2/C4/C5 Carbons Identify->Branch1 Branch2 1-Isobutyl & 4,5-Dimethyls Identify->Branch2 Cause1 Thione-Thiol Tautomerism & Intermolecular H-Bonding Branch1->Cause1 Cause2 Restricted C-N Rotation (Conformational Exchange) Branch2->Cause2 Action1 Protocol A: Solvent Switch (CDCl3 to DMSO-d6) Cause1->Action1 Action3 Protocol C: Dilution Study (Break Aggregates) Cause1->Action3 Action2 Protocol B: VT-NMR (Heat to Fast Exchange) Cause2->Action2 Resolved Peaks Resolved (Fast/Slow Exchange Limits) Action1->Resolved Action2->Resolved Action3->Resolved

Diagnostic workflow for resolving NMR peak broadening in imidazole-2-thiol derivatives.

Part 2: Troubleshooting Guides (FAQs)

Q1: Why are the ¹³C signals for the C2 carbon (~160-180 ppm) and the ¹H signal for the NH/SH proton completely missing or extremely broad in my CDCl₃ spectra? Causality: The core imidazole-2-thiol structure undergoes[1]. While it predominantly exists as the thione tautomer (1H-imidazole-2(3H)-thione) in solution, it rapidly exchanges protons[2]. Furthermore, the thione form acts as a strong hydrogen bond donor (N-H) and acceptor (C=S), forming transient dimers. At 298 K, this exchange occurs at an intermediate rate on the NMR timescale, causing the C2 carbon and the exchanging proton to broaden into baseline noise[3]. Solution: Break the hydrogen-bonded dimers and slow the exchange by switching from a non-polar solvent to a strongly hydrogen-bond-accepting polar solvent like DMSO-d₆. This locks the molecule into the thione form, pushing the system into the slow exchange limit and sharpening the C=S carbon signal[3].

Q2: The ¹H NMR signals for the 1-(2-methylpropyl) [isobutyl] group and the 4,5-dimethyl groups appear as poorly resolved humps. Is my sample a mixture of impurities? Causality: This is a classic presentation of restricted rotation (conformational exchange)[4]. The 1-isobutyl group is sterically bulky. Its rotation around the N1-C(alkyl) bond is severely hindered by the adjacent 5-methyl group on the imidazole ring and the C2=S sulfur atom. This creates multiple stable conformers. At room temperature, the thermal energy is roughly equivalent to the rotational barrier, placing the interconversion in the intermediate exchange regime and broadening the aliphatic signals. Solution: Perform Variable Temperature (VT) NMR[5]. Heating the sample provides the thermal energy required to overcome the rotational barrier, pushing the system into the fast exchange limit. This will time-average the conformers, yielding sharp, well-defined first-order coupling patterns.

Q3: The chemical shift of the broad NH peak fluctuates between 10.5 ppm and 12.5 ppm across different batches. Is my compound degrading? Causality: No, the compound is chemically intact. This fluctuation is an artifact of concentration-dependent aggregation. Because the N-H···S=C hydrogen bonds form dimers and oligomers, the exact chemical shift of the N-H proton is a weighted average of the monomeric and aggregated states[6]. Higher concentrations push the equilibrium toward the highly deshielded dimer state (further downfield). Solution: Standardize your NMR sample concentrations (e.g., exactly 20 mM) for routine lot-to-lot comparisons, or perform a dilution study to extrapolate the monomeric chemical shift.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol below is designed as a self-validating system. You will not only resolve the broadening but also generate internal proof that the chosen mechanism was the correct root cause.

Protocol A: Solvent-Mediated H-Bond Disruption

Purpose: To resolve tautomeric and hydrogen-bonding exchange broadening of the core imidazole ring.

  • Preparation: Dissolve 15 mg of the sample in 0.6 mL of dry DMSO-d₆. Ensure the solvent contains <0.01% water to prevent rapid proton exchange with the solvent.

  • Acquisition: Acquire the ¹H NMR spectrum with a standard 30° pulse. For ¹³C NMR, increase the relaxation delay (D1) to 3-5 seconds to ensure the quaternary C=S carbon fully relaxes[3].

  • Self-Validation: If the broadening was solely due to H-bonding/tautomerism, the C2 carbon will now appear as a sharp singlet at ~160–165 ppm. To confirm the solvent isn't wet (which also broadens NH), spike the sample with 10 μL of D₂O; the NH peak (~12.0 ppm) should disappear entirely via deuterium exchange, validating the peak assignment[3].

Protocol B: Variable Temperature (VT) NMR for Conformational Exchange

Purpose: To achieve the fast exchange limit for restricted N-C bond rotation.

  • Solvent Selection: Use DMSO-d₆ (b.p. 189 °C) or Toluene-d₈ to safely reach high temperatures without boiling.

  • Calibration: Calibrate the spectrometer temperature using a standard ethylene glycol sample.

  • Stepwise Heating: Acquire ¹H NMR spectra starting at 298 K. Increase the temperature in 10 K increments up to 363 K. Allow 5 minutes of thermal equilibration time at each step[5].

  • Data Analysis: Observe the coalescence of the isobutyl -CH₂- and -CH- signals. At the fast exchange limit (>350 K), the -CH₂- group should resolve into a sharp doublet, and the -CH- group into a sharp multiplet.

  • Self-Validation: To ensure the peak sharpening at 363 K is due to reaching the fast exchange limit and not thermal degradation, cool the sample back to 298 K and re-acquire. The final spectrum must perfectly overlay with the initial 298 K run. If new peaks appear, thermal decomposition has occurred.

Part 4: Quantitative Data Presentation

The following table summarizes the expected NMR parameters and exchange regimes for 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol under varying thermodynamic conditions. Use this as a benchmark for your own spectral data.

Table 1: Expected NMR Parameters and Exchange Regimes

Molecular FeatureSolventTemp (K)Exchange RegimeExpected NMR AppearanceLine Width (Hz)
N-H / S-H Proton CDCl₃298IntermediateBroad hump (10.0-11.5 ppm)> 50 Hz (Poor)
N-H Proton DMSO-d₆298Slow (Locked)Sharp singlet (~12.0 ppm)< 5 Hz (Excellent)
C2 Carbon (C=S) CDCl₃298IntermediateMissing or very broadN/A
C2 Carbon (C=S) DMSO-d₆298Slow (Locked)Sharp singlet (~162 ppm)< 2 Hz (Excellent)
1-Isobutyl (-CH₂-) DMSO-d₆298IntermediateBroad multiplet (~3.8 ppm)> 20 Hz (Poor)
1-Isobutyl (-CH₂-) DMSO-d₆363FastSharp doublet (~3.8 ppm)< 3 Hz (Excellent)
4,5-Dimethyls DMSO-d₆298IntermediateBroad overlapping singlets> 15 Hz (Poor)
4,5-Dimethyls DMSO-d₆363FastTwo sharp singlets< 2 Hz (Excellent)

References

  • Bhowmick, D., et al. Effect of thione—thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. ResearchGate. Retrieved from: [Link]

  • Hansen, P. E. Tautomerism Detected by NMR. Encyclopedia MDPI. Retrieved from:[Link]

Sources

Troubleshooting

improving catalytic turnover numbers with 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol ligands

Welcome to the technical support center for researchers utilizing 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol and related ligands. This guide is designed to provide in-depth troubleshooting advice and detailed p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol and related ligands. This guide is designed to provide in-depth troubleshooting advice and detailed protocols to help you overcome common experimental hurdles and maximize your catalytic turnover numbers (TONs). As scientists, we understand that achieving high efficiency in catalysis is not just about following a recipe; it's about understanding the interplay between the ligand, metal, substrate, and reaction conditions. This document is structured to provide not just solutions, but also the underlying chemical principles to empower your research.

Section 1: Frequently Asked Questions (FAQs)

Here we address high-level questions that often arise when incorporating these specialized ligands into a catalytic system.

Q1: What is the primary role of the 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol ligand in catalysis?

A1: This ligand, a derivative of an N-heterocyclic carbene (NHC) precursor, primarily functions as a strong σ-donating ligand that forms highly stable complexes with transition metals (e.g., Palladium, Ruthenium, Gold).[1][2] The imidazole-2-thiol structure exists in tautomeric equilibrium with its imidazole-2-thione form. In the presence of a base, it can be deprotonated to form the corresponding N-heterocyclic carbene which binds to the metal center. The strong metal-ligand bond often enhances catalyst stability, preventing decomposition and leading to higher turnover numbers. The bulky 2-methylpropyl (isobutyl) and dimethyl substituents provide steric protection around the metal center, which can facilitate challenging oxidative addition and reductive elimination steps in the catalytic cycle.[2]

Q2: How does this ligand differ from more common phosphine or standard NHC ligands?

A2: Compared to many phosphine ligands, NHCs like the one derived from your ligand form more robust bonds to the metal center, making them less prone to dissociation and more resistant to oxidation. This increased stability is often key to achieving high TONs, especially in reactions requiring elevated temperatures.[3] The presence of the sulfur atom (in the thione tautomer) introduces unique electronic properties and potential for secondary interactions. The sulfur can act as a hemilabile coordinating atom or, if not managed correctly, a catalyst poison.[4] The specific steric profile created by the isobutyl and dimethyl groups is a defining feature that can be tuned to optimize a specific catalytic transformation.[5]

Q3: What does "Turnover Number (TON)" signify, and why is it a critical metric?

A3: The Turnover Number (TON) is a measure of a catalyst's efficiency. It is calculated as the moles of substrate converted to product divided by the moles of catalyst used. A high TON indicates that a single catalyst molecule can facilitate the conversion of many substrate molecules before becoming inactive. Maximizing TON is crucial for making a catalytic process more economical, sustainable, and industrially viable by reducing catalyst loading and minimizing metal contamination in the final product.

Q4: Can the thiol/thione group participate directly in the catalysis?

A4: Yes, and this is a critical consideration. The sulfur atom can be both beneficial and detrimental. In some systems, it can act as a "transient cooperative ligand," participating in bond activation steps.[4] However, it can also strongly coordinate to the metal center, potentially inhibiting catalysis or leading to catalyst deactivation. Understanding and controlling this behavior is key. In many applications, the goal is to form the NHC-metal bond, with the thione group being a precursor that is effectively removed or managed during catalyst activation. Desulfurization is a known reaction for these compounds, which can be a route to the desired NHC ligand precursor.[6]

Section 2: Troubleshooting Guide for Low Catalytic Turnover

This section is formatted to address specific problems you may encounter in the lab.

Problem 1: My catalytic reaction shows low conversion and a poor Turnover Number (TON).

  • Potential Cause 1: Inefficient Catalyst Activation.

    • Scientific Rationale: The active catalyst is typically a metal-NHC complex. This is formed in situ by the deprotonation of the corresponding imidazolium salt, which is generated from the imidazole-2-thiol precursor. If the base is too weak, the temperature is too low, or the solvent is inappropriate, the formation of the active NHC-metal species will be slow or incomplete.[1]

    • Recommended Solutions:

      • Base Selection: Ensure you are using a sufficiently strong, non-coordinating base. For many palladium- or ruthenium-catalyzed reactions, bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu) are effective.[7] The choice of base is highly dependent on the specific reaction.

      • Temperature: Catalyst activation may require an initial heating period. Try increasing the reaction temperature by 10-20 °C and monitoring for conversion.

      • Solvent Polarity: The activation process can be sensitive to the solvent. Aprotic polar solvents like DMA, NMP, or dioxane are often effective for these types of reactions.[1]

  • Potential Cause 2: Catalyst Inhibition by the Thiol/Thione Group.

    • Scientific Rationale: As mentioned in the FAQs, the sulfur atom can act as a ligand itself. If it coordinates too strongly to the active metal center, it can block the site needed for the substrate, effectively poisoning the catalyst.[4]

    • Recommended Solutions:

      • Pre-formation of the Catalyst: Instead of an in situ procedure, consider pre-forming the metal-NHC complex. This involves reacting the ligand with the metal precursor and base separately to generate the active catalyst, which is then added to the reaction mixture. This can ensure the desired coordination is achieved.

      • Use of a Silver Salt: A common strategy for generating NHC complexes from their salts involves transmetalation. You can react the imidazolium salt (formed from your thiol) with a silver salt like silver(I) oxide (Ag₂O) to form a silver-NHC complex. This can then be reacted with your desired metal precursor (e.g., a palladium or ruthenium source) to cleanly form the active catalyst.

  • Potential Cause 3: Ligand or Catalyst Decomposition.

    • Scientific Rationale: While generally stable, the ligand or the resulting metal complex can degrade under harsh reaction conditions (e.g., very high temperatures, presence of strong nucleophiles, or oxidants). Imidazole rings themselves can be subject to certain degradation pathways.[8]

    • Recommended Solutions:

      • Inert Atmosphere: Ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can degrade both the ligand and the metal complex.[7]

      • Temperature Screening: If you suspect thermal decomposition, perform the reaction at a range of lower temperatures to find a balance between activation and stability.

      • Reaction Monitoring: Take aliquots from the reaction at regular intervals and analyze by GC, LC-MS, or NMR to monitor not only product formation but also the appearance of any potential degradation byproducts.

Problem 2: The reaction starts well but stops before reaching full conversion.

  • Potential Cause 1: Catalyst Deactivation over Time.

    • Scientific Rationale: The catalyst may be slowly degrading or forming an inactive species during the reaction. This could be due to product inhibition, where the product coordinates to the metal center more strongly than the substrate, or due to slow decomposition pathways.

    • Recommended Solutions:

      • Catalyst Loading: While the goal is to use low catalyst loading for a high TON, a prematurely stalled reaction may indicate the loading is simply too low to overcome the rate of deactivation. Try doubling the catalyst loading to see if the reaction goes to completion.

      • Substrate Purity: Ensure your substrate and reagents are free of impurities that could act as catalyst poisons (e.g., other sulfur-containing compounds, strong chelating agents).

      • Addition of Fresh Catalyst: To test for deactivation, you can add a second small portion of catalyst to the stalled reaction. If the reaction restarts, it confirms that the initial catalyst has lost its activity.

  • Potential Cause 2: Change in Reaction Medium.

    • Scientific Rationale: As the reaction proceeds, the concentration of reactants decreases while the concentration of products and byproducts increases. This can change the polarity or pH of the reaction medium, potentially causing the catalyst to precipitate or become inactive.

    • Recommended Solutions:

      • Solvent Choice: Experiment with different solvents that may better solubilize all components throughout the reaction.

      • Buffered System: If a change in pH is suspected (e.g., if an acidic byproduct is formed), consider using a buffered system or a base that can also act as a buffer.

Section 3: Data & Protocols

Table 1: Common Parameters for Catalysis with Imidazole-Based Ligands
ParameterCommon ChoicesRationale & Considerations
Metal Precursor Pd(OAc)₂, Pd₂(dba)₃, RuCl₂(p-cymene)₂Choice depends on the specific coupling reaction (e.g., Suzuki, Heck, Metathesis).
Solvents Toluene, Dioxane, DMA, NMP, THFPolarity can influence catalyst solubility, activation, and stability. High-boiling point solvents are needed for high-temp reactions.
Base K₂CO₃, Cs₂CO₃, KOtBu, K₃PO₄Base strength is critical for deprotonation. Carbonates are often a good starting point.[7]
Temperature 60 - 150 °CMust be high enough for activation and catalytic turnover, but low enough to prevent decomposition.
Ligand:Metal Ratio 1:1 to 2:1A slight excess of ligand can sometimes improve stability, but a large excess may inhibit the reaction.
Experimental Protocol: Synthesis of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol

This protocol outlines a general synthesis. For specific details, always refer to primary literature. A known route involves the reduction of 2-thiohydantoins.[9]

  • Step 1: Preparation of the Precursor. Synthesize the corresponding 2-thiohydantoin from 3-amino-3-methyl-2-butanone, isobutyl isothiocyanate, and an appropriate acid catalyst.

  • Step 2: Reduction. Dissolve the 2-thiohydantoin precursor in a suitable solvent (e.g., a mixture of THF and methanol).

  • Step 3: Borohydride Addition. Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) in portions. Caution: Hydrogen gas is evolved.

  • Step 4: Acidic Workup & Dehydration. After the reduction is complete (monitor by TLC), carefully quench the reaction with a dilute acid (e.g., 1M HCl) at 0 °C. The acidic conditions will facilitate the dehydration of the intermediate 4-hydroxyimidazolidine-2-thione to the desired imidazole-2-thione.[9]

  • Step 5: Extraction and Purification. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Quality Control Checkpoint: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The ¹H NMR spectrum should show characteristic signals for the isobutyl group, the two methyl groups on the imidazole ring, and the N-H proton (which may be broad).[10]

Experimental Protocol: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
  • Step 1: Reaction Setup. To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%), the 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol ligand (1.2 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Step 2: Inert Atmosphere. Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Step 3: Addition of Reagents. Under a positive pressure of inert gas, add the aryl halide (1 equivalent), the coupling partner (e.g., a boronic acid, 1.5 equivalents), and the anhydrous solvent (e.g., dioxane).

  • Step 4: Reaction. Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Quality Control Checkpoint: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or GC-MS.

  • Step 5: Workup and Analysis. After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography. Calculate the yield and determine the TON.

Section 4: Visual Guides & Workflows

Diagram 1: General Experimental Workflow

This diagram illustrates the typical sequence from ligand synthesis to final analysis.

G cluster_prep Preparation Phase cluster_reaction Execution Phase cluster_analysis Analysis Phase Ligand_Synth Ligand Synthesis & Purification Catalyst_Formation In Situ Catalyst Formation (Metal + Ligand + Base) Ligand_Synth->Catalyst_Formation Reaction Catalytic Reaction (Substrates + Catalyst) Catalyst_Formation->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Workup & Purification Reaction->Workup Analysis Yield & TON Calculation Workup->Analysis

Caption: Standard workflow for catalytic experiments using the specified ligand.

Diagram 2: Troubleshooting Decision Tree for Low TON

This flowchart provides a logical path for diagnosing issues with catalytic performance.

G Start Low TON or Incomplete Conversion Check_Activation Is Catalyst Activation Efficient? Start->Check_Activation Check_Stability Is the Catalyst Stable? Start->Check_Stability Check_Purity Are Reagents Pure? Start->Check_Purity Sol_Activation Optimize Base, Temp, or Solvent. Consider Pre-formation. Check_Activation->Sol_Activation No Sol_Stability Lower Temperature. Ensure Inert Atmosphere. Check for Product Inhibition. Check_Stability->Sol_Stability No Sol_Purity Re-purify Substrates and Ligand. Use Anhydrous Solvents. Check_Purity->Sol_Purity No Success Improved Performance Sol_Activation->Success Sol_Stability->Success Sol_Purity->Success

Caption: A decision tree to systematically troubleshoot poor catalytic results.

References

  • N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. National Center for Biotechnology Information. [Link]

  • The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts. MDPI. [Link]

  • The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. National Center for Biotechnology Information. [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry. [Link]

  • Smart N-Heterocyclic Carbene Ligands in Catalysis. ACS Publications. [Link]

  • 2H-imidazole-2-thione, 1,3-dihydro-4-(2-methylpropyl)-. PubChem. [Link]

  • The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts. ResearchGate. [Link]

  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. National Center for Biotechnology Information. [Link]

  • Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. ACS Publications. [Link]

  • Mechanism of imidazole catalysis in the curing of epoxy resins. ResearchGate. [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. JADCS. [Link]

  • Imidazole Catalysis. ResearchGate. [Link]

  • 1H-Imidazole, 4,5-dimethyl-2-(2-methylpropyl)-. Chem-Info. [Link]

  • Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Organic Chemistry Portal. [Link]

  • Metal-Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)hydrogenation Reactions. eScholarship, University of California. [Link]

  • A new route to the imidazole-2-thiones from 2-thiohydantoins. Implications in the study of ergothioneine. PubMed. [Link]

  • Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Wiley Online Library. [Link]

  • Synthetic and structural investigation of new Au(i) complexes featuring bidentate imidazole-2-thione ligands. RSC Publishing. [Link]

  • On the imidazole-2-thione-based route to tricyclic 1,4-diphosphinines: synthesis, structures and reactions. University of Bonn. [Link]

  • Ruthenium Metathesis Catalysts with Imidazole Ligands. MDPI. [Link]

  • Synthesis of 1,2,4,5-tetrasubstituted imidazoles using 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO2)3} as a novel nanostructured molten salt and green catalyst. RSC Publishing. [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]

  • Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. ACS Publications. [Link]

  • Neutral hydrolysis and imidazole-catalysed decomposition of bis(4-nitrophenyl) oxalate. 1,1′-Oxalyldiimidazole as an intermediate. RSC Publishing. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Metal Binding Affinity of Imidazole-2-thione Derivatives: 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol vs. Methimazole

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth technical comparison of the metal binding affinities of two imidazole-2-thione de...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of the metal binding affinities of two imidazole-2-thione derivatives: 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol and the well-characterized anti-thyroid drug, methimazole. While direct comparative experimental data for 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol is not extensively available in published literature, this guide synthesizes existing knowledge on related compounds and outlines the rigorous experimental methodologies required to generate such a comparison. We will delve into the structural and electronic factors influencing their coordination chemistry and provide detailed protocols for determining their metal binding affinities.

Introduction: The Significance of Imidazole-2-thiones in Coordination Chemistry

Imidazole-2-thione and its derivatives are a fascinating class of heterocyclic compounds that play a significant role in medicinal chemistry and material science. Their biological activity is often linked to their ability to interact with metal ions. Methimazole (1-methyl-1H-imidazole-2-thiol), a cornerstone in the treatment of hyperthyroidism, exerts its therapeutic effect by inhibiting the heme iron-containing enzyme, thyroid peroxidase.[1][2] This interaction underscores the critical role of metal binding in its mechanism of action.

The subject of our comparison, 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol, is a less-studied analogue. Its potential for metal coordination is suggested by the general reactivity of the imidazole-2-thione core.[3] Understanding the nuances of its metal binding affinity compared to a well-established drug like methimazole is crucial for exploring its potential therapeutic applications or in the design of novel metal-chelating agents.

The core of their metal-coordinating ability lies in the thione group (C=S) and the nitrogen atoms of the imidazole ring. These act as soft and hard Lewis bases, respectively, allowing for versatile coordination with a range of metal ions.

Structural and Electronic Considerations for Metal Binding

The metal binding affinity of these ligands is governed by a combination of steric and electronic factors.

  • Methimazole: The methyl group at the N1 position offers minimal steric hindrance, allowing for relatively unobstructed access of metal ions to the sulfur and nitrogen donor atoms. Its electronic properties facilitate strong coordination, particularly with soft metal ions like Cu(II), Hg(II), and also with borderline ions like Zn(II).[4][5][6]

  • 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol: This molecule presents a more sterically hindered profile. The bulky 2-methylpropyl (isobutyl) group at the N1 position and the two methyl groups at the C4 and C5 positions can be expected to influence the approach of metal ions and the resulting coordination geometry. The electron-donating nature of the alkyl groups may also modulate the electron density on the donor atoms, potentially altering the binding affinity compared to methimazole.

The following diagram illustrates the chemical structures of the two compounds.

cluster_methimazole Methimazole cluster_dmimpt 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol M Methimazole (1-methyl-1H-imidazole-2-thiol) M_struct D 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol D_struct

Caption: Chemical structures of Methimazole and 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol.

Experimental Protocols for Determining Metal Binding Affinity

To rigorously compare the metal binding affinities of these two compounds, a multi-faceted experimental approach is necessary. The following protocols describe well-established techniques for quantifying these interactions.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[4][7]

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Ligand Prepare Ligand Solution (Methimazole or DMIMPT) in degassed buffer Fill Fill sample cell with ligand solution and syringe with metal solution Ligand->Fill Metal Prepare Metal Ion Solution (e.g., CuCl2, ZnCl2) in the same degassed buffer Metal->Fill Instrument Equilibrate ITC instrument at desired temperature (e.g., 25°C) Titration Perform automated titration: Inject small aliquots of metal into the ligand solution Instrument->Titration Fill->Titration RawData Obtain raw data: Heat change per injection Titration->RawData BindingIsotherm Integrate peaks to generate a binding isotherm RawData->BindingIsotherm Fitting Fit the isotherm to a suitable binding model (e.g., one-site) to determine K_d, ΔH, and n BindingIsotherm->Fitting

Caption: Workflow for determining metal-ligand binding affinity using Isothermal Titration Calorimetry.

Step-by-Step Protocol:

  • Solution Preparation: Prepare solutions of both 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol and methimazole at a known concentration (e.g., 0.1 mM) in a suitable, degassed buffer (e.g., HEPES or phosphate buffer with a controlled pH). Prepare a solution of the metal salt (e.g., CuSO₄ or ZnCl₂) at a higher concentration (e.g., 1 mM) in the identical buffer.

  • Instrument Setup: Equilibrate the Isothermal Titration Calorimeter to the desired temperature (e.g., 25°C).

  • Loading: Load the ligand solution into the sample cell and the metal salt solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the metal solution into the ligand solution while monitoring the heat change.

  • Data Analysis: Integrate the heat-change peaks for each injection to generate a binding isotherm. Fit this curve to an appropriate binding model to determine the dissociation constant (K_d), enthalpy (ΔH), and stoichiometry of binding.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry can be employed to study metal chelation by monitoring changes in the absorbance spectrum of the ligand upon addition of a metal ion.[6][8][9]

Experimental Workflow:

UVVis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Ligand Prepare a stock solution of the ligand (Methimazole or DMIMPT) Series Prepare a series of solutions with a fixed ligand concentration and varying metal concentrations Ligand->Series Metal Prepare a stock solution of the metal salt Metal->Series Spectra Record the absorbance spectra of each solution in the series Series->Spectra Blank Record the absorbance spectrum of the buffer as a blank Blank->Spectra AbsorbanceChange Monitor changes in absorbance at a specific wavelength corresponding to complex formation Spectra->AbsorbanceChange BindingConstant Use methods like the Benesi-Hildebrand plot to determine the binding constant (K_a) AbsorbanceChange->BindingConstant

Caption: Workflow for determining metal-ligand binding affinity using UV-Vis Spectrophotometry.

Step-by-Step Protocol:

  • Solution Preparation: Prepare stock solutions of the ligands and metal salts in a suitable solvent.

  • Titration Series: Prepare a series of solutions containing a fixed concentration of the ligand and incrementally increasing concentrations of the metal ion.

  • Spectral Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range.

  • Data Analysis: Analyze the changes in absorbance at the wavelength of maximum change. Utilize methods such as the Benesi-Hildebrand plot to calculate the association constant (K_a).

Potentiometric Titration

This classical technique is used to determine the stability constants of metal complexes by monitoring the change in pH of a solution containing the ligand upon the addition of a metal ion.[1][10][11]

Step-by-Step Protocol:

  • Solution Preparation: Prepare solutions of the ligand, a strong acid (e.g., HCl), a strong base (e.g., NaOH) of known concentrations, and the metal salt. Maintain a constant ionic strength using an inert salt (e.g., KNO₃).

  • Titration: Perform a series of titrations: (a) acid alone, (b) acid with ligand, and (c) acid with ligand and metal ion, all against the standard base.

  • Data Collection: Record the pH after each addition of the base.

  • Calculation: Use the titration curves to calculate the proton-ligand stability constants and then the metal-ligand stability constants using methods like the Bjerrum or Irving-Rossotti methods.[2]

Comparative Analysis and Expected Outcomes

While we await direct experimental data for 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol, we can hypothesize on the expected outcomes based on structural differences.

Hypothetical Data Summary:

ParameterMetal IonMethimazole (Expected)4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol (Hypothesized)Rationale for Hypothesis
Binding Affinity (K_a) Cu(II)HighModerate to HighThe bulky substituents may introduce steric hindrance, potentially lowering the binding affinity compared to methimazole.
Zn(II)ModerateModerateSimilar to Cu(II), steric factors may play a role. The electron-donating alkyl groups could slightly increase the basicity of the donor atoms, which might partially counteract the steric hindrance.
Stoichiometry (Metal:Ligand) Cu(II)1:2 or 1:4Likely 1:1 or 1:2Steric bulk may prevent the coordination of a larger number of ligands around the metal center.
Zn(II)1:2 or 1:4Likely 1:1 or 1:2Similar reasoning as with Cu(II).

Conclusion

A direct, data-driven comparison of the metal binding affinities of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol and methimazole necessitates a rigorous experimental investigation. This guide has outlined the fundamental principles and detailed protocols for such a study using established techniques like Isothermal Titration Calorimetry, UV-Vis Spectrophotometry, and Potentiometric Titration.

The structural differences between the two molecules, particularly the increased steric bulk of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol, are anticipated to result in a lower binding affinity and a different coordination stoichiometry compared to methimazole. The proposed experimental workflows provide a clear path for researchers to generate the quantitative data needed to validate these hypotheses and to fully characterize the metal-coordinating properties of this lesser-known imidazole-2-thione derivative. Such studies are essential for unlocking its potential in medicinal chemistry and other fields where metal-ligand interactions are paramount.

References

  • Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. PubMed.[Link]

  • Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. TA Instruments.[Link]

  • Structurally characterised metal complexes of methimazole with a zinc(II) ion. ResearchGate.[Link]

  • POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. ResearchGate.[Link]

  • AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. ResearchGate.[Link]

  • A Review on the Ligand binding study by Isothermal Titration Calorimetry. ResearchGate.[Link]

  • Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. IJSART.[Link]

  • UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratro. Asian Journal of Chemistry.[Link]

  • Determination of stability constant by Potentiometric titrations -I. YouTube.[Link]

  • Potentiometric Studies on Stability Constant of the Complexes of Some Essential Transition Metal Ions with L-Valine. Sebha University Journal of Pure & Applied Sciences.[Link]

  • Leveraging Isothermal Titration Calorimetry to Obtain Thermodynamic Insights into the Binding Behavior and Formation of Metal–Organic Frameworks. Langmuir.[Link]

  • An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Acta Scientiarum. Biological Sciences.[Link]

  • Synthesis and structural characterization of new group 12 metal ions coordination polymers built on sulfur‐based ligand and pr. La Trobe University.[Link]

  • UV−vis analysis of metal chelation with 2 and 29. ResearchGate.[Link]

  • Interaction of Methimazole with I2: X-ray Crystal Structure of the Charge Transfer Complex Methimazole−I2. Implications for the Mechanism of Action of Methimazole-Based Antithyroid Drugs. ResearchGate.[Link]

  • Thermodynamic and kinetic study of palladium(II) complexation with 1-methyl-2-mercaptoimidazole (methimazole) and their importance for structural design of metallodrugs. Lund University Research Portal.[Link]

  • Zinc(ii)-methimazole complexes: synthesis and reactivity. RSC Publishing.[Link]

  • Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Nuvisan.[Link]

  • Determination of Three Metal Ions (Cu+2, Pb+2, Cd+2) by Ultraviolet-visible Spectroscopy. DergiPark.[Link]

  • Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. IJTSRD.[Link]

  • Coordination Stoichiometry Effects on the Binding Hierarchy of Histamine and Imidazole–M2+ Complexes. OSTI.GOV.[Link]

  • Solvation of copper ions by imidazole: Structures and sequential binding energies of Cu+(imidazole)x, x = 1-4. Competition between ion solvation and hydrogen bonding. ResearchGate.[Link]

  • Stability constant study of transition metal complexes with pharmacologically active ligand(N-[-(4- chlorophenyl)methylene. International Journal of ChemTech Research.[Link]

  • Synthesis and study of Hg (II) complex with ligand derived from 4,5-diphenyl imidazole. International journal of health sciences.[Link]/ijhs/article/view/6618/4255)

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Comparative

Comparative Antioxidant Capacity Guide: 4,5-Dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol vs. Natural Mercaptoimidazoles

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Thermodynamic mechanisms, kinetic profiling, and lipophilic advantage in radical scavenging. Executive Summary & Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Thermodynamic mechanisms, kinetic profiling, and lipophilic advantage in radical scavenging.

Executive Summary & Mechanistic Causality

Mercaptoimidazoles represent a privileged scaffold in redox biology, characterized by their unique ability to scavenge Reactive Oxygen Species (ROS) while resisting auto-oxidation. Natural derivatives like Ergothioneine (EGT) and Ovothiol A (OvoA) are well-documented for their cytoprotective roles [1]. However, the synthetic derivative 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol (hereafter referred to as Isobutyl-DMI-2T ) introduces specific structural modifications designed to overcome the pharmacokinetic limitations of its natural counterparts.

The Causality of Structural Modifications

The antioxidant capacity of 2-mercaptoimidazoles is governed by the thermodynamic feasibility of Formal Hydrogen Transfer (FHT) and Single Electron Transfer-Proton Transfer (SET-PT) [2].

  • Electron-Donating Groups (EDGs) lower Bond Dissociation Enthalpy (BDE): The addition of methyl groups at the C4 and C5 positions of the imidazole ring increases the electron density of the core. This effectively lowers the BDE of the S-H bond, reducing the activation energy required to donate a hydrogen atom to a radical species (e.g., HO•, HOO•).

  • Lipophilicity dictates spatial efficacy: Natural ergothioneine is a highly polar zwitterion that relies exclusively on the OCTN1 (SLC22A4) transporter to enter cells [3]. By substituting the N1 position with an isobutyl (2-methylpropyl) group, Isobutyl-DMI-2T achieves a high partition coefficient (LogP). This allows it to passively diffuse into lipid bilayers, directly intercepting lipid peroxidation chain reactions where polar antioxidants fail.

Mechanism ROS Reactive Oxygen Species (HO•, HOO•) FHT Formal Hydrogen Transfer (Lipid Phase Dominant) ROS->FHT SETPT Single Electron Transfer (Aqueous Phase Dominant) ROS->SETPT Thione Thione Tautomer (Resting State) Thiol Thiol Tautomer (Active State) Thione->Thiol Tautomerization Thiol->FHT Lowered BDE via C4/C5 Methyls Thiol->SETPT Lowered IE Neutralized Neutralized ROS (H2O, H2O2) FHT->Neutralized Disulfide Disulfide Dimer (Regenerable via GSH) FHT->Disulfide Radical Recombination SETPT->Neutralized SETPT->Disulfide

Caption: Thermodynamic pathways of ROS scavenging by Isobutyl-DMI-2T via FHT and SET-PT mechanisms.

Quantitative Comparison of Mercaptoimidazoles

To objectively evaluate Isobutyl-DMI-2T, we must benchmark it against standard mercaptoimidazoles. The table below synthesizes the physicochemical and kinetic profiles of these compounds based on computational thermodynamic mapping and empirical literature [4].

CompoundStructural ClassificationEst. LogPPrimary Scavenging MechanismCellular Uptake MechanismBest Application Environment
Isobutyl-DMI-2T Synthetic 2-mercaptoimidazole~2.8 (High)FHT (Lipid) / SET-PT (Aq)Passive DiffusionLipid bilayers, neuroprotection
Ergothioneine Natural 2-mercaptoimidazole<-1.0 (Low)SET-PT / SPLETOCTN1 Transporter DependentCytosol, systemic anti-aging
Ovothiol A Natural 4-mercaptoimidazole~-0.5 (Low)FHT / GPx-mimicryPassive / TransporterAqueous oxidative stress
Methimazole Synthetic 2-mercaptoimidazole~0.3 (Mod)FHTPassive DiffusionThyroid peroxidase inhibition

Data Synthesis Note: Isobutyl-DMI-2T's high LogP combined with EDG-induced low BDE makes it a superior candidate for mitigating membrane-bound oxidative stress compared to the highly polar Ergothioneine.

Self-Validating Experimental Workflows

To establish trustworthiness, antioxidant capacity cannot be measured by a single colorimetric assay. The following protocol outlines a self-validating system: it pairs a kinetic radical scavenging assay with a functional lipid peroxidation model, and closes the loop with LC-MS/MS to prove the stoichiometric conversion of the antioxidant into its disulfide dimer [5].

Protocol 1: Biphasic Radical Scavenging & Lipid Peroxidation

Objective: To quantify the kinetic rate of ROS neutralization and validate the lipophilic advantage of Isobutyl-DMI-2T over Ergothioneine in a membrane-mimetic environment.

Phase A: Aqueous Kinetic Profiling (ABTS•+ Assay)

  • Preparation: Generate the ABTS•+ radical cation by reacting 7 mM ABTS with 2.45 mM potassium persulfate in dark conditions for 16 hours. Dilute with PBS (pH 7.4) to an absorbance of 0.70 at 734 nm.

  • Reaction: Add 10 µL of antioxidant solutions (Isobutyl-DMI-2T, Ergothioneine, Trolox as standard; 0.1–100 µM) to 990 µL of the ABTS•+ solution.

  • Kinetic Monitoring: Measure absorbance decay at 734 nm continuously for 10 minutes using a UV-Vis spectrophotometer.

  • Causality Check: Ergothioneine will likely show rapid kinetics here due to the aqueous environment favoring its SET-PT mechanism.

Phase B: Lipid Peroxidation Inhibition (TBARS Assay in Linoleic Acid)

  • Emulsion Preparation: Create a linoleic acid emulsion by mixing 0.28% (w/v) linoleic acid and 0.28% (w/v) Tween-20 in 50 mM phosphate buffer (pH 7.4).

  • Induction: Add 50 µM of Isobutyl-DMI-2T or Ergothioneine to 2 mL of the emulsion. Induce peroxidation by adding 20 µL of 20 mM AAPH (a lipid-soluble radical initiator). Incubate at 37°C for 24 hours.

  • TBARS Quantification: Add 1 mL of 20% trichloroacetic acid (TCA) and 1 mL of 0.67% thiobarbituric acid (TBA). Boil for 15 minutes, cool, and centrifuge. Measure the absorbance of the supernatant at 532 nm.

  • Causality Check: Isobutyl-DMI-2T will drastically outperform Ergothioneine here. Its isobutyl group allows it to partition into the Tween-20/linoleic acid micelles, placing the active thiol directly adjacent to the propagating lipid radicals.

Phase C: LC-MS/MS Stoichiometric Validation

  • Extraction: Extract the reaction mixtures from Phase B using ethyl acetate.

  • Analysis: Run through a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer.

  • Validation: Monitor for the mass shift corresponding to the Isobutyl-DMI-2T disulfide dimer ( [M−H+M−H] ). The detection of the dimer validates that the loss of TBARS signal is due to direct chemical scavenging (FHT) by the imidazole-2-thiol, rather than assay interference.

Workflow Prep 1. Compound Preparation (Equimolar Solutions) AqAssay 2a. Aqueous Kinetics (ABTS Radical Scavenging) Prep->AqAssay LipidAssay 2b. Lipid Peroxidation (Linoleic Acid / TBARS) Prep->LipidAssay CellAssay 2c. Cellular ROS (DCFDA in HepG2 Cells) Prep->CellAssay LCMS 3. LC-MS/MS Validation (Disulfide Dimer Quantification) AqAssay->LCMS LipidAssay->LCMS CellAssay->LCMS Analysis 4. Kinetic Modeling & Thermodynamic Mapping LCMS->Analysis Closes the Validation Loop

Caption: Orthogonal experimental workflow ensuring self-validating data for mercaptoimidazole antioxidant capacity.

Conclusion for Drug Development

When evaluating 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol , researchers must look beyond simple aqueous assays. While natural compounds like Ergothioneine and Ovothiol are master regulators of cytosolic redox states, their reliance on specific transporters limits their utility in targeted pharmacological interventions (e.g., crossing the blood-brain barrier or penetrating dense lipophilic tissues).

Isobutyl-DMI-2T utilizes the same fundamental redox chemistry (thiol/thione tautomerism and low S-H BDE) but packages it within a highly lipophilic, electron-rich scaffold. This makes it an exceptional candidate for formulation into topical dermatologicals, neuroprotective agents, and lipid-nanoparticle stabilizers where passive membrane diffusion is mandatory.

References

  • Title: Ergothioneine and its congeners: anti-ageing mechanisms and pharmacophore biosynthesis Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Study of the Mechanism and Kinetics of the Radical Scavenging Activity of 2-Mercaptoimidazole Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Ergothioneine, Ovothiol A, and Selenoneine—Histidine-Derived, Biologically Significant, Trace Global Alkaloids Source: MDPI URL: [Link]

  • Title: Antioxidant actions of ovothiol-derived 4-mercaptoimidazoles: glutathione peroxidase activity and protection against peroxynitrite-induced damage Source: PubMed (NIH) URL: [Link]

  • Title: Computational Insights into the Regeneration of Ovothiol and Ergothioneine and Their Selenium Analogues by Glutathione Source: ACS Omega (ACS Publications) URL: [Link]

Validation

Structural and Functional Comparison: 4,5-Dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol vs. Standard Imidazole Thiones

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The rational design of anti-thyroidal and antioxidant pharmacophores re...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The rational design of anti-thyroidal and antioxidant pharmacophores relies heavily on the imidazole-2-thione scaffold. While Methimazole (1-methyl-1H-imidazole-2-thione, MMI) remains the clinical standard for managing hyperthyroidism by inhibiting thyroid peroxidase (TPO)[1][2], its high hydrophilicity and unrestricted coordination geometry limit its application in specialized lipophilic environments.

This guide provides an objective, data-driven comparison between standard MMI and the highly substituted analog 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol (hereafter referred to as DMIB-thione) . By introducing an N1-isobutyl group and C4,C5-dimethyl substitutions, DMIB-thione presents a radically altered steric topography and lipophilicity profile. We will dissect the causality behind these structural choices, outline their impact on tautomerism and target binding, and provide self-validating experimental protocols for comparative profiling.

Structural Mechanics & Steric Topography

To understand the functional divergence between these molecules, we must first analyze their structural architecture.

  • Standard Imidazole Thiones (e.g., Methimazole): Features a simple 5-membered imidazole ring with a single methyl group at the N1 position and a thione group at C2[1]. This minimal steric bulk allows unrestricted access to metalloenzyme active sites, such as the heme iron in TPO[2].

  • DMIB-thione: The substitution of the N1-methyl with an isobutyl (2-methylpropyl) group introduces significant branched aliphatic bulk. Furthermore, the C4,C5-dimethyl groups act as electron-donating (+I) substituents, increasing the electron density of the imidazole core.

The Thiol-Thione Tautomeric Equilibrium

Despite being cataloged frequently as a "-2-thiol", imidazole-2-thiones predominantly exist in the thione tautomeric form under physiological conditions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6–311+G) on standard methimazole reveal that the thione form is lower in energy by approximately 13.0 kcal/mol compared to the thiol form[3].

In DMIB-thione, the electron-donating C4 and C5 methyl groups further stabilize the polarized C=S bond via resonance. The stability of this thione tautomer is critical, as it prevents spontaneous oxidation to disulfides, thereby preserving the molecule's bioactivity and extending its half-life[4].

StructuralLogic Base Standard Imidazole Thione (Methimazole) Mod1 N1-Isobutyl Substitution Base->Mod1 Structural Evolution Mod2 C4,C5-Dimethyl Substitution Base->Mod2 Structural Evolution Prop1 Increased Lipophilicity (LogP Shift) Mod1->Prop1 Prop2 Steric Shielding of Core Mod1->Prop2 Mod2->Prop2 Prop3 Electron Donation (+I Effect) Mod2->Prop3 Out1 Enhanced Membrane Permeability Prop1->Out1 Out2 Thione Tautomer Stabilization Prop2->Out2 Prop3->Out2

Logical relationship between structural modifications and physicochemical properties.

Comparative Physicochemical Profiling

The structural modifications in DMIB-thione result in profound shifts in its physicochemical profile. The table below summarizes the quantitative differences, highlighting how the addition of aliphatic bulk shifts the molecule from a hydrophilic coordinator to a highly lipophilic agent.

ParameterMethimazole (Standard)DMIB-thione (4,5-dimethyl-1-isobutyl...)Causality / Implication
Molecular Weight 114.17 g/mol [1]184.30 g/mol Increased mass due to aliphatic additions.
Calculated LogP -0.3 (Hydrophilic)[1]~ +2.4 (Lipophilic)Isobutyl and dimethyl groups drive membrane partitioning, enhancing cellular uptake.
Dominant Tautomer Thione (ΔE ≈ -13 kcal/mol)[3]Thione (Enhanced stability)+I effect from C4/C5 methyls strengthens the C=S dipole.
Steric Hindrance at C2 MinimalHighIsobutyl group restricts rotational freedom, altering metalloenzyme binding geometry.
Disulfide Oxidation Rate ModerateSlowSteric shielding of the sulfur atom physically blocks the approach of large oxidants[4].

Experimental Validation Systems

To objectively validate the theoretical differences between these compounds, researchers must employ self-validating experimental systems. The following protocols are designed to ensure that data artifacts (such as compound degradation) are not mistaken for actual physicochemical phenomena.

Workflow Prep Compound Prep (DMIB-thione vs MMI) Assay1 UV-Vis / NMR Solvent Titration Prep->Assay1 Assay2 Shake-Flask HPLC (Octanol/Water) Prep->Assay2 Assay3 H2O2 Oxidation LC-MS Tracking Prep->Assay3 Data1 Tautomeric Ratio Assay1->Data1 Data2 LogP Value Assay2->Data2 Data3 Disulfide Kinetics Assay3->Data3

Experimental workflow for tautomeric, lipophilic, and redox profiling.

Protocol A: Tautomeric Equilibrium Analysis via UV-Vis Solvent Titration

Purpose: To confirm the dominance of the thione tautomer and observe solvent-induced shifts. Self-Validating Mechanism: The presence of strict isosbestic points during solvent titration guarantees a clean two-state transition (thione ⇌ thiol) without background degradation.

  • Prepare 50 µM stock solutions of Methimazole and DMIB-thione in anhydrous acetonitrile.

  • Prepare a gradient of solvents ranging from non-polar (cyclohexane) to highly polar protic (water/methanol).

  • Record UV-Vis spectra from 200 nm to 400 nm for each solvent condition.

  • Analysis: The thione form typically exhibits a strong π-π* transition near 250-260 nm. Track the molar absorptivity at this wavelength. The C4,C5-dimethyl groups in DMIB-thione will induce a slight bathochromic (red) shift compared to standard MMI.

Protocol B: Lipophilicity (LogP) Determination via Shake-Flask HPLC

Purpose: To quantify the massive shift in membrane permeability caused by the N1-isobutyl substitution. Self-Validating Mechanism: Mass balance calculations (ensuring >98% combined recovery from both phases) validate that the compound is not lost to volatility or glass adsorption.

  • Pre-saturate 1-octanol and HPLC-grade water by stirring them together for 24 hours.

  • Dissolve 1 mg of DMIB-thione in 10 mL of the octanol phase.

  • Add 10 mL of the aqueous phase to a separatory funnel and shake mechanically for 60 minutes at 25°C.

  • Allow 24 hours for complete phase separation.

  • Extract aliquots from both phases and analyze via Reverse-Phase HPLC (C18 column, 254 nm detection).

  • Calculation: LogP = Log10([Area_octanol * Dilution] / [Area_water * Dilution]).

Protocol C: Redox Stability & Disulfide Formation Kinetics

Purpose: To measure how steric shielding affects the oxidation of the C2-thione to a disulfide.

  • Prepare 1 mM solutions of MMI and DMIB-thione in 50 mM phosphate buffer (pH 7.4).

  • Initiate oxidation by adding 10 mM Hydrogen Peroxide (H2O2).

  • Quench 100 µL aliquots at 0, 5, 15, 30, and 60 minutes using 10 µL of 1M Catalase.

  • Inject into an LC-MS system (ESI+ mode).

  • Analysis: Monitor the depletion of the parent mass (m/z 115 for MMI; m/z 185 for DMIB-thione) and the appearance of the disulfide dimer. DMIB-thione will exhibit a significantly slower decay curve due to the steric blocking by the isobutyl group.

Translational Implications: Target Binding

The primary mechanism of action for standard imidazole thiones like Methimazole is the inhibition of Thyroid Peroxidase (TPO), a metalloenzyme responsible for iodinating tyrosine residues[2].

Because the thione tautomer is responsible for complexation with the heme iron or diiodine[4], the structural modifications in DMIB-thione create a functional paradox. While the electron-donating methyls strengthen the thione state (favoring binding), the bulky isobutyl group creates severe steric clashes within narrow enzyme active sites. Consequently, DMIB-thione shifts from being a rapid, irreversible inhibitor (like MMI) to a modulated, potentially reversible coordinator. This makes it a superior candidate for applications requiring high lipophilicity (e.g., crossing the blood-brain barrier for neuroprotection) but a poorer candidate for direct, unhindered TPO inhibition.

Pathway Enzyme Thyroid Peroxidase (TPO) Heme Active Site Inhib1 Rapid Irreversible Inhibition Enzyme->Inhib1 Inhib2 Modulated / Reversible Inhibition Enzyme->Inhib2 MMI Methimazole (Standard) Bind1 Unrestricted Access to Heme Iron MMI->Bind1 DMIPIT DMIB-thione (Bulky Analog) Bind2 Sterically Restricted Binding Geometry DMIPIT->Bind2 Bind1->Enzyme Coordination Bind2->Enzyme Coordination

Comparative signaling and binding pathway for TPO metalloenzyme inhibition.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1349907, Methimazole. PubChem. Available at:[Link]

  • MDPI. Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment. Molecules. Available at:[Link]

  • StatPearls. Methimazole. NCBI Bookshelf. Available at:[Link]

  • Indian Academy of Sciences. Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Journal of Chemical Sciences. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and disposal of highly reactive sulfur-containing compounds is paramount to maintaining both laboratory integrity and environmental safety. The compound 4,5-d...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of highly reactive sulfur-containing compounds is paramount to maintaining both laboratory integrity and environmental safety. The compound 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol presents unique logistical challenges due to its active thiol (-SH) / thione tautomeric group.

Below is the definitive standard operating procedure (SOP) for the deactivation and proper disposal of this chemical, designed to ensure a self-validating, fail-safe workflow.

Table 1: Chemical Identity & Hazard Profile

ParameterSpecification
Chemical Name 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol
CAS Number 852217-79-9[1]
Molecular Formula C9H16N2S[1]
Molecular Weight 184.3 g/mol [1]
Functional Class Imidazole-2-thiol / Mercaptan derivative
Primary Hazards Noxious odor, Skin/Eye Irritant, Aquatic Toxicity[2]
Decomposition Risks Emits toxic carbon oxides and sulfur oxides (SOx) upon heating[3]

The Causality of Thiol Deactivation (Mechanistic Insight)

Direct disposal of raw thiols into standard organic waste streams is strictly prohibited in most institutional settings. Thiols possess exceptionally high vapor pressures and low odor thresholds, meaning even trace amounts can contaminate entire laboratory ventilation systems and pose severe aquatic toxicity risks[2].

The Mechanistic Solution: Instead of merely containerizing the hazard, the standard chemical intervention is the oxidative cleavage of the carbon-sulfur bond. By reacting the imidazole-2-thiol with an excess of a strong oxidizer like sodium hypochlorite (NaOCl, bleach) or calcium hypochlorite, the volatile thiol is oxidized through intermediate sulfenic and sulfinic acids directly into a highly water-soluble, non-volatile, and odorless sulfonic acid derivative[4][5]. This fundamentally alters the molecule's physical properties, neutralizing both its toxicity and its odor profile prior to final disposal.

Step-by-Step Oxidative Deactivation Protocol

This protocol is designed for small, uncontaminated quantities (< 0.1 mol, or ~18.4 g) of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol[5].

Prerequisites: Conduct all steps inside a certified fume hood. Wear standard PPE (nitrile gloves, safety goggles, lab coat).

  • Step 1: Oxidant Preparation For every 0.1 mol of the thiol, prepare a solution containing a 25% molar excess of oxidant. You may use either 5.25% sodium hypochlorite (standard bleach) or 42 g of 65% calcium hypochlorite dissolved in 200 mL of water[4][5].

    • Causality: The 25% excess ensures that the thiol is the limiting reagent, preventing the reaction from stalling at partially oxidized, malodorous intermediate stages (such as disulfides).

  • Step 2: Controlled Addition If the thiol is solid, dissolve it in a minimal amount of a non-oxidizable solvent (e.g., Tetrahydrofuran, THF). Add the thiol solution dropwise to the rapidly stirred hypochlorite solution at room temperature[5].

  • Step 3: Kinetic Control & pH Monitoring (Critical Safety Step) If the reaction does not spontaneously initiate after ~10% of the thiol is added, pause the addition and gently warm the flask to 45–50 °C[5].

    • Causality: Thiol oxidation can exhibit a kinetic induction period. If you add all the thiol at room temperature without a visible reaction, it may suddenly auto-accelerate, causing a dangerous exotherm. Heating ensures steady, controlled kinetic turnover.

    • Safety Check: Continuously monitor the pH. The generation of sulfonic acid will lower the pH of the solution. You MUST maintain the pH strictly above 6.0 by adding sodium hydroxide (NaOH) if necessary. If the solution becomes acidic, the hypochlorite will rapidly decompose into lethal chlorine (Cl2) gas[5].

  • Step 4: Protocol Validation (The Self-Validating System) After stirring for 15 minutes post-addition, test the solution using starch-iodide indicator paper.

    • Causality: A blue-black color change on the paper confirms the presence of unreacted hypochlorite. Because we intentionally used a 25% excess, a positive starch-iodide test mathematically proves that 100% of the limiting reagent (the thiol) has been destroyed. If the paper does not change color, add more bleach and stir for another 15 minutes until a positive test is achieved[4].

  • Step 5: Final Disposal Once validated, neutralize the solution to pH 6–8. The resulting aqueous solution containing the inert sulfonate salt can now be disposed of as aqueous chemical waste according to your institution's Environmental Health and Safety (EHS) guidelines[2].

Alternative Strategy: Bulk & Mixed Waste Collection

If the thiol waste exceeds benchtop scale (> 0.1 mol) or is contaminated with heavy metals, incompatible flammable solvents, or corrosive acids, oxidative deactivation is not recommended due to the risk of uncontrolled exotherms and complex side reactions[2].

  • Containerization: Collect the mixture in a sealed, chemically inert, high-density polyethylene (HDPE) or glass container. Do not use metal containers if the mixture is corrosive[6].

  • Labeling: Clearly label the container as "Hazardous Organic Waste - Toxic/Odorous Organics (Contains Thiols)"[2].

  • Segregation: Store in a ventilated satellite accumulation area, strictly segregated from strong acids and oxidizers to prevent spontaneous SOx gas generation or fires[3]. Arrange for EHS pickup and professional incineration.

Spill Decontamination and Deodorization

In the event of a spill, contain the liquid with a standard chemical absorbent. To eliminate residual odor from laboratory surfaces, fume hood floors, or contaminated glassware, wash the affected area with a solution of a tetraalkylammonium salt (e.g., Diaperene) or a dilute bleach solution. These reagents effectively deodorize trace thiol residues on contact[4][5].

Disposal Workflow Visualization

ThiolDisposal Start 4,5-dimethyl-1-(2-methylpropyl) -1H-imidazole-2-thiol Waste Assess Assess Waste Volume & Contamination Profile Start->Assess Small Small Scale / Pure (< 0.1 mol) Assess->Small Eligible for benchtop deactivation Bulk Bulk / Mixed Waste (Solvents, Metals) Assess->Bulk Complex mixtures Oxidation Oxidative Deactivation (NaOCl or Ca(OCl)2) Small->Oxidation EHS EHS Hazardous Waste Collection (Incineration) Bulk->EHS Temp Maintain 45-50°C Monitor pH > 6 Oxidation->Temp Add thiol dropwise Validate Validate Complete Oxidation (Starch-Iodide Test) Temp->Validate 15 min reaction Validate->Oxidation Negative (Add more bleach) Neutralize Neutralize to pH 6-8 Validate->Neutralize Positive for excess oxidant Drain Aqueous Waste Disposal (Per EHS Approval) Neutralize->Drain

Figure 1: Workflow for the oxidative deactivation and disposal of imidazole-2-thiol derivatives.

References

  • Emory University / EPFL. "Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals: Thiols and Sulfides." Environmental Health and Safety. Available at:[Link]

  • Towson University. "Hazardous Waste Management Procedures." TU Lab Safety Manual. Available at:[Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for handling 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol (CAS No. 852217-79-9) in a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol (CAS No. 852217-79-9) in a laboratory setting.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally similar compounds, namely imidazole derivatives and thiols, to establish a robust framework for safe handling, personal protective equipment (PPE) selection, and disposal.

The imidazole backbone, a common scaffold in pharmaceuticals, can present significant health hazards. Imidazole itself is classified as causing severe skin burns and eye damage, and it is suspected of damaging the unborn child.[2][3][4][5][6][7] The thiol group, while imparting unique chemical reactivity, is often associated with a strong, unpleasant odor and requires specific handling and decontamination procedures.[8] Therefore, a cautious and well-documented approach is paramount when working with this compound.

I. Hazard Assessment and Core Principles

Based on the toxicological profiles of related imidazole and thiol compounds, 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol should be handled as a hazardous substance with the following potential risks:

  • Skin and Eye Damage: High potential for causing severe skin burns and serious eye damage upon contact.[2][4][5][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[9][10]

  • Harmful if Swallowed: Oral ingestion may be harmful.[3][11]

  • Stench: The thiol group suggests the compound is malodorous.[12]

The guiding principle for handling this compound is the "As Low As Reasonably Achievable" (ALARA) principle for exposure. All operations should be conducted in a designated area within a certified chemical fume hood.

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with this compound. The following table outlines the minimum required PPE, with explanations grounded in the anticipated hazards.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles, preventing severe eye damage.[2][3][13]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use.Prevents skin contact, which can lead to severe burns.[3][11] Contaminated gloves should be disposed of as hazardous waste.
Body Protection A flame-resistant lab coat, buttoned completely. A chemical-resistant apron is recommended for larger quantities.Protects against accidental spills and contamination of personal clothing.[4]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be available and used if there is a risk of inhalation, such as during spill cleanup or when working with fine powders outside of a fume hood.[13]Protects the respiratory system from irritation and potential systemic effects.

Donning and Doffing PPE: Proper technique is essential to prevent cross-contamination.

  • Donning:

    • Wash hands thoroughly.

    • Put on the lab coat.

    • Put on respiratory protection (if required).

    • Put on eye and face protection.

    • Put on gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

  • Doffing:

    • Remove gloves using a technique that avoids touching the outer surface with bare hands.

    • Remove the lab coat, turning it inside out as it is removed.

    • Wash hands.

    • Remove eye and face protection.

    • Remove respiratory protection.

    • Wash hands again thoroughly.

III. Operational and Disposal Plans: A Step-by-Step Guide

A. Handling and Experimental Workflow:

All procedures involving 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol must be conducted within a certified chemical fume hood to control vapor and particulate exposure.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE verify_hood Verify Fume Hood Function prep_ppe->verify_hood 1. gather_materials Gather Materials and Reagents verify_hood->gather_materials 2. weigh_transfer Weigh and Transfer Compound gather_materials->weigh_transfer 3. reaction_setup Set Up Reaction Apparatus weigh_transfer->reaction_setup 4. run_reaction Run Reaction reaction_setup->run_reaction 5. workup Perform Reaction Work-up run_reaction->workup 6. decontaminate Decontaminate Glassware and Surfaces workup->decontaminate 7. dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste 8. doff_ppe Doff PPE dispose_waste->doff_ppe 9. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 10.

Caption: Experimental workflow for handling the target compound.

B. Spill Management:

In the event of a spill, immediate and decisive action is required.

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Protect: Don the appropriate PPE, including respiratory protection.

  • Contain and Clean:

    • For solid spills, carefully sweep or vacuum (with a HEPA filter-equipped vacuum) the material into a designated hazardous waste container.[14]

    • For liquid spills, use an inert absorbent material to contain the spill.

    • Decontaminate the spill area with a 10% bleach solution, followed by a thorough rinse with water.[8] All cleaning materials must be collected as hazardous waste.

C. Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Classification: Classify 2-Chloro-4,5-dimethyl-1H-imidazole as a halogenated organic hazardous waste.[14]

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including contaminated consumables (gloves, wipes, etc.), in a clearly labeled, sealed, and compatible hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container.

  • Decontamination of Glassware: All glassware that has come into contact with the compound should be submerged in a 10% bleach solution for at least 24 hours within a fume hood before standard washing.[8]

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[14]

IV. Emergency Procedures

Immediate action is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][13][15]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][6][13]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][13]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][13]
V. Conclusion

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • AmericanBio. (2015, February 19). IMIDAZOLE. Retrieved from [Link]

  • Hampton Research. (2023, November 3). HR2-573 1.0 M Imidazole SDS. Retrieved from [Link]

  • Chem-info. (n.d.). 1-cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol — Chemical Substance Information. Retrieved from [Link]

  • University of Washington. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]

  • Cole-Parmer. (2003, March 18). Material Safety Data Sheet - Imidazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,3-dimethylimidazole-2-thione. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]

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